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  • Product: 3-Fluoro-N-methyl-4-nitrobenzene-1-sulfonamide
  • CAS: 1555560-66-1

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Fluoro-N-methyl-4-nitrobenzene-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Fluoro-N-methyl-4-nitrobenzene-1-sulfonamide is a substituted aromatic sulfonamide, a class of compounds of significant interest in medicinal...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-N-methyl-4-nitrobenzene-1-sulfonamide is a substituted aromatic sulfonamide, a class of compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The precise structural elucidation of such molecules is paramount for understanding their function and for quality control in synthetic processes. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. This in-depth technical guide provides a detailed analysis of the expected ¹H and ¹³C NMR spectra of 3-Fluoro-N-methyl-4-nitrobenzene-1-sulfonamide, offering insights into the influence of its constituent functional groups on the spectral parameters. While direct experimental data for this specific molecule is not publicly available, this guide synthesizes predicted data based on established principles of NMR spectroscopy and extensive data from analogous structures.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 3-Fluoro-N-methyl-4-nitrobenzene-1-sulfonamide. These predictions are based on the additive effects of substituents on aromatic systems and analysis of spectral data for structurally related compounds.[1][2][3]

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.2 - 8.4ddJ(H,H) ≈ 9 Hz, J(H,F) ≈ 5 HzH-5
~7.9 - 8.1dddJ(H,H) ≈ 9 Hz, J(H,F) ≈ 2 Hz, J(H,H) ≈ 2 HzH-6
~7.6 - 7.8ddJ(H,F) ≈ 10 Hz, J(H,H) ≈ 2 HzH-2
~5.0 - 5.2qJ(H,H) ≈ 5 HzNH
~2.8 - 3.0dJ(H,H) ≈ 5 HzCH₃
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~158 - 162 (d, ¹J(C,F) ≈ 260 Hz)C-3
~148 - 152C-4
~138 - 142 (d, ³J(C,F) ≈ 5 Hz)C-1
~128 - 132 (d, ³J(C,F) ≈ 15 Hz)C-5
~125 - 129 (d, ²J(C,F) ≈ 20 Hz)C-2
~118 - 122 (d, ²J(C,F) ≈ 25 Hz)C-6
~29 - 33CH₃

Experimental Protocol for NMR Data Acquisition

The following is a generalized, yet detailed, protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a compound such as 3-Fluoro-N-methyl-4-nitrobenzene-1-sulfonamide.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample of 3-Fluoro-N-methyl-4-nitrobenzene-1-sulfonamide.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and ¹H NMR Acquisition: [4]

  • The data should be acquired on a 400 MHz (or higher) NMR spectrometer.

  • Tune and shim the probe to the sample to ensure optimal magnetic field homogeneity.

  • A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

  • Key acquisition parameters:

    • Pulse Angle: 30 degrees (to allow for faster relaxation and a shorter experimental time).

    • Spectral Width: Approximately 16 ppm (centered around 6 ppm).

    • Acquisition Time: At least 2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

3. ¹³C NMR Acquisition: [5]

  • A proton-decoupled ¹³C NMR experiment (e.g., 'zgpg30') is standard.

  • Key acquisition parameters:

    • Pulse Angle: 30 degrees.

    • Spectral Width: Approximately 250 ppm (centered around 125 ppm).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum manually to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

  • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants in the ¹H spectrum.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final structure elucidation using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation Sample Weigh Compound Solvent Dissolve in CDCl3 with TMS Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer Insert into Spectrometer Tube->Spectrometer TuneShim Tune and Shim Spectrometer->TuneShim H1_Acq Acquire 1H Spectrum TuneShim->H1_Acq C13_Acq Acquire 13C Spectrum TuneShim->C13_Acq FT Fourier Transform H1_Acq->FT C13_Acq->FT Phasing Phase Correction FT->Phasing Calibration Chemical Shift Calibration Phasing->Calibration Integration Integration (1H) Calibration->Integration for 1H Multiplicity Analyze Multiplicities & J-couplings Integration->Multiplicity ChemShift Analyze Chemical Shifts Structure Assign Signals to Structure ChemShift->Structure Multiplicity->Structure Validation Validate Structure Structure->Validation

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Exploratory

A Technical Guide to the Electronic Properties and Electronegativity of 3-Fluoro Substituted Sulfonamides

Executive Summary The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, prized for its ability to modulate a molecule's physicochemical and metabolic properties. Thi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, prized for its ability to modulate a molecule's physicochemical and metabolic properties. This guide provides an in-depth technical analysis of the electronic effects stemming from the introduction of a fluorine atom at the 3-position of an aromatic sulfonamide, a common scaffold in pharmaceuticals. We will dissect the profound influence of fluorine's high electronegativity on the molecule's acidity (pKa), local electronic environment, and consequently, its potential behavior in a biological system. This document moves beyond theoretical discussion to provide field-proven experimental and computational workflows, offering researchers, scientists, and drug development professionals a practical framework for characterizing and leveraging these effects in their own discovery programs. We will explore the causality behind methodological choices, from pKa determination and NMR spectroscopy to in silico modeling, providing a self-validating system for understanding and predicting the behavior of these important compounds.

Chapter 1: The Strategic Role of Fluorine in Sulfonamide Drug Design

Sulfonamides (R-SO₂NH-R') are a privileged scaffold in medicinal chemistry, forming the basis of numerous antibacterial, diuretic, anticonvulsant, and anti-inflammatory drugs. Their biological activity is often intrinsically linked to the acidity of the sulfonamide N-H proton, which dictates the molecule's ionization state at physiological pH.[1] This, in turn, governs critical drug-like properties including solubility, membrane permeability, and the ability to engage with protein targets.[2][3]

The introduction of fluorine, the most electronegative element, is a powerful strategy for fine-tuning these properties.[4][5][6] When placed on an adjacent aromatic ring, a fluorine atom exerts a potent, localized electron-withdrawing effect through the sigma bond framework (the -I or inductive effect). Placing this substituent at the 3-position (meta to the sulfonamide group) ensures this inductive effect dominates, influencing the electronic character of the entire molecule without the significant resonance effects seen from ortho or para positions. This guide focuses specifically on elucidating the consequences of this precise substitution.

Chapter 2: Impact on Acidity (pKa) - A Primary Electronic Effect

The most direct and predictable consequence of 3-fluoro substitution is an increase in the acidity of the sulfonamide proton. The powerful inductive effect of the fluorine atom withdraws electron density from the aromatic ring, which in turn pulls density from the sulfur atom and weakens the N-H bond. This stabilization of the resulting conjugate base (the sulfonamide anion) lowers the pKa, making the compound a stronger acid.[7][8]

Experimental Workflow: Precise pKa Determination

Accurate pKa determination is fundamental to understanding a compound's behavior.[9] While several methods exist, the choice depends on factors like compound solubility, purity, and available equipment.

This classic method is highly reliable for pure compounds with sufficient solubility in water or co-solvent systems. It directly measures the change in pH upon addition of a titrant.

Step-by-Step Methodology:

  • Preparation: Accurately weigh ~5-10 mg of the 3-fluoro substituted sulfonamide and dissolve in a known volume (e.g., 50 mL) of a suitable solvent (e.g., 20% acetonitrile in water).

  • Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00).

  • Titration: Place the solution in a thermostated vessel under an inert atmosphere (N₂). Titrate the solution with a standardized solution of a strong base (e.g., 0.01 M KOH) in small, precise increments.

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve. For complex curves, a derivative plot (dpH/dV) can identify the equivalence point more accurately.

Causality Behind Choices: Potentiometric titration is chosen for its directness and high accuracy when material is not limited and the compound is well-behaved in solution. The use of a co-solvent like acetonitrile is often necessary to solubilize drug-like molecules, though it's crucial to note this will provide an apparent pKa (pKa*) which may need correction or comparison within a consistent solvent system.[10][11]

This method is ideal for high-throughput screening or when only small amounts of compound are available. It relies on the change in the compound's UV-Vis absorbance spectrum as a function of pH.

Step-by-Step Methodology:

  • Stock Solution: Prepare a concentrated stock solution of the sulfonamide in a suitable organic solvent (e.g., DMSO).

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to 12).

  • Sample Preparation: Add a small aliquot of the stock solution to each buffer to a final, constant concentration (e.g., 50 µM).

  • Spectral Acquisition: Measure the full UV-Vis absorbance spectrum (e.g., 200-400 nm) for each sample.

  • Analysis: Identify a wavelength where the protonated and deprotonated species have significantly different absorbances. Plot absorbance at this wavelength versus pH. The data is then fitted to the Henderson-Hasselbalch equation to determine the pKa.

Causality Behind Choices: This method is less sensitive to impurities that do not absorb in the same UV region and requires very little compound. It is a workhorse in early drug discovery for its speed and automation potential.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Compound 3-Fluoro Sulfonamide Stock Prepare Stock Solution (e.g., DMSO) Compound->Stock Dilute Dilute Stock into Buffers (Constant Concentration) Stock->Dilute Buffers Prepare Buffer Series (pH 2-12) Buffers->Dilute Spectrometer UV-Vis Spectrometer Dilute->Spectrometer Measure Acquire Spectra for each pH Spectrometer->Measure Plot Plot Absorbance vs. pH (at analytical wavelength) Measure->Plot Fit Fit Data to Henderson-Hasselbalch Eq. Plot->Fit pKa Determine pKa Fit->pKa

Data Presentation: Expected Impact on pKa

The introduction of a 3-fluoro substituent is expected to lower the pKa by approximately 0.5 to 1.5 units compared to the non-fluorinated parent compound, a significant shift in the context of physiological pH.

CompoundParent Sulfonamide3-Fluoro Substituted Analog
Structure Ar-SO₂NH₂m-F-Ar-SO₂NH₂
Expected pKa ~10.2~9.0
% Ionized at pH 7.4 ~0.16%~2.46%

Chapter 3: Probing the Electronic Environment with Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for directly observing the electronic consequences of fluorine substitution.[12] Because ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, it provides a sensitive and direct probe.

G F F C3 C3 F->C3 Inductive Effect (-I) Withdraws e⁻ density C2 C2 C3->C2 Ring Aromatic Ring C1 C1 C2->C1 S S C1->S N N S->N H H N->H N-H bond weakened (more acidic)

¹⁹F NMR Spectroscopy

The chemical shift of the fluorine nucleus is highly sensitive to its local electronic environment.[13][14] In a 3-fluoro substituted sulfonamide, the ¹⁹F chemical shift provides a direct readout of the electron density at that position, which can be modulated by changes elsewhere in the molecule (e.g., binding to a protein).

Protocol: Acquiring a ¹⁹F NMR Spectrum

  • Sample Preparation: Dissolve 5-15 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Reference: An internal or external reference standard (e.g., trifluorotoluene) can be used for precise chemical shift referencing.

  • Instrument Setup: On a high-field NMR spectrometer, select the ¹⁹F nucleus channel. Standard experiments often use a simple pulse-acquire sequence.

  • Acquisition: Acquire the spectrum. ¹⁹F NMR typically has a very wide chemical shift range, so ensure the spectral width is adequate. Proton decoupling is often applied to simplify the spectrum by removing H-F couplings, resulting in a sharp singlet for the fluorine signal.

  • Analysis: The resulting chemical shift provides a benchmark for the compound's electronic state.

¹H and ¹³C NMR Spectroscopy

The inductive effect of fluorine is also clearly observable in the ¹H and ¹³C NMR spectra.

  • Deshielding: Protons and carbons near the fluorine atom, particularly on the aromatic ring, will be "deshielded" (resonate at a higher ppm value) due to the reduced electron density.[7]

  • J-Coupling: Spin-spin coupling between the ¹⁹F nucleus and nearby ¹H and ¹³C nuclei provides invaluable structural information. The magnitude of these coupling constants (J-values), transmitted through bonds, can confirm the position of the fluorine atom. For a 3-fluoro substituent, one would expect to see a ~3-10 Hz coupling to H2 and H4 (³JHF) and a ~1-3 Hz coupling to H6 (⁴JHF). A large one-bond C-F coupling (¹JCF) of ~240-260 Hz is definitive for the carbon directly attached to fluorine.[7]

Chapter 4: Computational Chemistry - In Silico Validation and Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful in silico complement to experimental work.[15] These methods allow for the visualization and quantification of electronic properties that are difficult to measure directly.

Workflow: In Silico Electronic Property Analysis

Step-by-Step Methodology:

  • Structure Building: Build the 3D structure of the 3-fluoro substituted sulfonamide using molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization using a suitable DFT method and basis set (e.g., B3LYP/6-31G(d,p)). This finds the lowest energy conformation of the molecule.[15]

  • Property Calculation: Using the optimized geometry, perform single-point energy calculations to derive key electronic descriptors.

    • Molecular Electrostatic Potential (MEP): Generate an MEP map, which visualizes the electrostatic potential on the electron density surface. This will clearly show the electron-deficient region around the fluorine atom and the electron-rich region around the sulfonamide oxygens. The area around the N-H proton will appear more positive (blue) compared to the non-fluorinated analog, visually confirming its increased acidity.[15]

    • HOMO-LUMO Analysis: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity and stability.[1][16][17]

    • pKa Prediction: Employ thermodynamic cycles (e.g., the direct method) to calculate the free energy of dissociation in a simulated aqueous environment, allowing for the prediction of pKa values.[18][19]

G cluster_outputs Calculated Properties Input Input: 3D Molecular Structure Opt Geometry Optimization (e.g., DFT B3LYP/6-31G*) Input->Opt Freq Frequency Calculation (Confirm Minimum Energy) Opt->Freq SP Single-Point Energy Calculation Freq->SP MEP Molecular Electrostatic Potential (MEP) Map SP->MEP HL HOMO-LUMO Energies & Gap SP->HL pKa Predicted pKa (via Thermodynamic Cycle) SP->pKa

Chapter 5: Downstream Consequences for Drug Development

The electronic changes induced by 3-fluoro substitution have profound, albeit sometimes complex, implications for drug development.

  • Lipophilicity (LogP/LogD): While the replacement of a C-H with a C-F bond often increases lipophilicity, the effect is not always straightforward.[20] The increased acidity (lower pKa) means that at physiological pH, the 3-fluoro analog will be more ionized than its parent compound. This increased ionization can lead to a lower distribution coefficient (LogD₇.₄), which is the relevant measure of lipophilicity for a biological system. This demonstrates the critical interplay between electronic effects and ionization state.[21][22]

  • Membrane Permeability and Efflux: The balance between intrinsic lipophilicity (LogP) and pH-dependent lipophilicity (LogD) is a key determinant of a drug's ability to cross cell membranes. A lower pKa can sometimes negatively impact passive diffusion but may be beneficial in avoiding efflux by transporters like P-glycoprotein (Pgp), which often recognize more lipophilic, neutral substrates.[23]

  • Target Binding: The altered electronic character can directly impact target engagement. The more acidic sulfonamide may form stronger hydrogen bonds as a donor. Furthermore, the C-F bond itself can participate in favorable orthogonal multipolar interactions with carbonyl groups in a protein backbone, an interaction that is increasingly recognized as a significant contributor to binding affinity.[24]

Conclusion

The introduction of a fluorine atom at the 3-position of an aromatic sulfonamide is a precise and powerful tool for modulating molecular properties. This single atomic substitution triggers a cascade of electronic effects, primarily driven by fluorine's high electronegativity. The most significant and predictable outcome is an increase in the acidity of the sulfonamide N-H proton, a change that is readily quantifiable by potentiometric or spectrophotometric pKa determination. This shift in electronic distribution can be directly observed through characteristic changes in ¹⁹F, ¹H, and ¹³C NMR spectra and accurately modeled using computational methods like DFT. For the drug developer, these electronic modifications have critical downstream consequences, influencing the delicate balance of lipophilicity, membrane permeability, and target binding affinity. A thorough understanding and characterization of these properties, using the integrated experimental and computational workflows detailed in this guide, are essential for the rational design of next-generation sulfonamide-based therapeutics.

References

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  • Poongavanam, V., & Lyne, P. D. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(24), 6175-6184. Available at: [Link]

  • Klar, U., & Zoller, T. (2011). Synthesis of CF3-Substituted Sulfoximines from Sulfonimidoyl Fluorides. Organic Letters, 13(4), 768-771. Available at: [Link]

  • Tlili, A., & Schiesser, C. H. (2020). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry, 63(6), 2896-2905. Available at: [Link]

  • Zhang, C.-P., et al. (2010). Determination of pKa values of fluoroalkanesulfonamides and investigation of their nucleophilicity. Journal of Fluorine Chemistry, 131(7), 761-766.
  • University of Lincoln Library. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Available at: [Link]

  • Tomaszewski, P., & Raczynska, E. D. (2021). Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity. Molecules, 26(15), 4453. Available at: [Link]

  • Staliński, K., & Szymańska, E. (2022). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. Molecules, 27(13), 3986. Available at: [Link]

  • Subirats, X., et al. (2009). Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method. Journal of Chemical & Engineering Data, 54(8), 2217-2224. Available at: [Link]

  • Shainyan, B. A., et al. (2020). Trifluoromethanesulfonamide vs. Non-Fluorinated Sulfonamides in Oxidative Sulfamidation of the C=C Bond: An In Silico Study. Molecules, 25(21), 4913. Available at: [Link]

  • Plavec, J., et al. (2009). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. Journal of Molecular Structure: THEOCHEM, 908(1-3), 57-65. Available at: [Link]

  • Liu, Y., et al. (2022). Electrochemical Conversions of Sulfenamides into Sulfonimidoyl- and Sulfondiimidoyl Fluorides. Journal of the American Chemical Society, 144(32), 14501-14507. Available at: [Link]

  • Chaudhari, S. B., et al. (2024). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. Heliyon, 10(12), e32434. Available at: [Link]

  • Chen, L., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Beilstein Journal of Organic Chemistry, 17, 638-665. Available at: [Link]

  • Hu, J., et al. (2021). Synthesis of SCF3‐Substituted Sulfonium Ylides from Sulfonium Salts or α‐Bromoacetic Esters. European Journal of Organic Chemistry, 2021(24), 3466-3470. Available at: [Link]

  • Mukherjee, P., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 20(13), 3943-3947. Available at: [Link]

  • Moss, S. W., et al. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 27(23), 8345. Available at: [Link]

  • Cerofolini, L., et al. (2021). Intracellular Binding of Novel Fluorinated Compounds to Carbonic Anhydrase Isoforms Explored by In-Cell 19F NMR. Journal of Medicinal Chemistry, 64(22), 16457-16468. Available at: [Link]

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  • Al-Salahi, R., & Marzouk, M. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(11), 4381. Available at: [Link]

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  • Chaudhari, S. B., et al. (2024). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. Heliyon, 10(12), e32434. Available at: [Link]

  • Mykhailiuk, P. K. (2019). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Chemistry – A European Journal, 25(4), 982-989. Available at: [Link]

  • Arsenault, G., et al. (2005). Separation and Fluorine Nuclear Magnetic Resonance Spectroscopy (19F-NMR) Analysis of the Individual Branched Isomers Present in Technical Perfluorooctanesulfonic Acid (PFOS). Organohalogen Compounds, 67, 818-821. Available at: [Link]

  • Poongavanam, V., & Lyne, P. D. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(24), 6175-6184. Available at: [Link]

  • Chaudhari, S. B., et al. (2024). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. Heliyon, 10(12), e32434. Available at: [Link]

  • Malet-Martino, M., & Martino, R. (2006). Fluorine nuclear magnetic resonance spectroscopy of human biofluids in the field of metabolic studies of anticancer and antifungal fluoropyrimidine drugs. Biochimie, 88(3-4), 285-303. Available at: [Link]

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Protocols & Analytical Methods

Method

Synthesis route for 3-Fluoro-N-methyl-4-nitrobenzene-1-sulfonamide from 3-fluoro-4-nitrobenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the synthesis of 3-Fluoro-N-methyl-4-nitrobenzene-1-sulfonamide, a valuable intermediate in medici...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 3-Fluoro-N-methyl-4-nitrobenzene-1-sulfonamide, a valuable intermediate in medicinal chemistry and drug discovery. The synthesis involves the reaction of 3-fluoro-4-nitrobenzenesulfonyl chloride with methylamine. This application note details the underlying chemical principles, a step-by-step experimental protocol, and expected characterization data. The provided protocol is designed to be a self-validating system, emphasizing safety, efficiency, and reproducibility.

Introduction

Sulfonamides are a cornerstone functional group in pharmaceutical sciences, present in a wide array of therapeutic agents, including antibacterial, antiviral, and anticancer drugs. The introduction of fluorine and nitro groups onto the aromatic ring can significantly modulate the physicochemical and pharmacological properties of these molecules, such as metabolic stability, binding affinity, and bioavailability. 3-Fluoro-N-methyl-4-nitrobenzene-1-sulfonamide serves as a key building block for the synthesis of more complex bioactive molecules. This guide offers a detailed and practical approach to its preparation, intended to be a reliable resource for researchers in the field.

Mechanistic Overview: Nucleophilic Acyl Substitution

The synthesis of 3-Fluoro-N-methyl-4-nitrobenzene-1-sulfonamide proceeds via a nucleophilic acyl substitution reaction. The highly electrophilic sulfur atom of the sulfonyl chloride group is attacked by the nucleophilic nitrogen atom of methylamine. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, which would otherwise protonate the amine, rendering it non-nucleophilic and halting the reaction.

dot digraph "Reaction_Mechanism" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"3-Fluoro-4-nitrobenzenesulfonyl_chloride" [label="3-Fluoro-4-nitrobenzenesulfonyl\nChloride"]; "Methylamine" [label="Methylamine"]; "Intermediate" [label="Tetrahedral Intermediate"]; "Product" [label="3-Fluoro-N-methyl-4-nitrobenzene-1-sulfonamide"]; "HCl" [label="HCl"]; "Base" [label="Base"]; "Salt" [label="Base-HCl Salt"];

"3-Fluoro-4-nitrobenzenesulfonyl_chloride" -> "Intermediate" [label="Nucleophilic Attack"]; "Methylamine" -> "Intermediate"; "Intermediate" -> "Product" [label="Chloride Elimination"]; "Intermediate" -> "HCl"; "HCl" + "Base" -> "Salt"; } arcdot

Caption: General mechanism for the synthesis of 3-Fluoro-N-methyl-4-nitrobenzene-1-sulfonamide.

Experimental Protocol

This protocol is adapted from established synthetic methods for the preparation of N-substituted sulfonamides.

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )
3-Fluoro-4-nitrobenzenesulfonyl chloride86156-93-6C₆H₃ClFNO₄S239.61
Methylamine (40% in water)74-89-5CH₅N31.06
Dichloromethane (DCM), anhydrous75-09-2CH₂Cl₂84.93
Triethylamine (TEA)121-44-8C₆H₁₅N101.19
Hydrochloric acid (1 M)7647-01-0HCl36.46
Saturated sodium bicarbonate solution144-55-8NaHCO₃84.01
Brine (Saturated NaCl solution)7647-14-5NaCl58.44
Anhydrous magnesium sulfate7487-88-9MgSO₄120.37
Procedure
  • Reaction Setup: In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-fluoro-4-nitrobenzenesulfonyl chloride (1.0 eq, e.g., 2.39 g, 10 mmol) in anhydrous dichloromethane (40 mL).

  • Addition of Base and Amine: To the stirred solution, add triethylamine (1.2 eq, e.g., 1.67 mL, 12 mmol). Cool the mixture to 0 °C using an ice-water bath.

  • In a separate beaker, dilute methylamine (40% in water, 1.1 eq, e.g., 0.85 mL, 11 mmol) with 10 mL of dichloromethane.

  • Reaction: Slowly add the diluted methylamine solution dropwise to the cooled solution of the sulfonyl chloride over 15-20 minutes. A precipitate of triethylammonium chloride may form.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

  • Work-up - Quenching: Once the reaction is complete, carefully quench the reaction by adding 20 mL of 1 M hydrochloric acid.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 20 mL of water, 20 mL of saturated sodium bicarbonate solution, and 20 mL of brine.

  • Work-up - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent. Alternatively, if the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed.

dot digraph "Experimental_Workflow" { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

subgraph "cluster_Reaction" { label = "Reaction"; style=filled; color="#F1F3F4"; "Dissolve" [label="Dissolve 3-fluoro-4-nitrobenzenesulfonyl\nchloride in anhydrous DCM"]; "Add_Base_Amine" [label="Add triethylamine and\ncool to 0 °C"]; "Add_Methylamine" [label="Add methylamine solution\ndropwise"]; "Stir" [label="Stir at room temperature\nfor 2-4 hours"]; "Dissolve" -> "Add_Base_Amine" -> "Add_Methylamine" -> "Stir"; }

subgraph "cluster_Workup" { label = "Work-up"; style=filled; color="#F1F3F4"; "Quench" [label="Quench with 1 M HCl"]; "Extract" [label="Extract with DCM"]; "Wash" [label="Wash with H₂O, NaHCO₃,\nand brine"]; "Dry" [label="Dry with MgSO₄ and concentrate"]; "Quench" -> "Extract" -> "Wash" -> "Dry"; }

subgraph "cluster_Purification" { label = "Purification"; style=filled; color="#F1F3F4"; "Chromatography" [label="Silica gel column chromatography\nor Recrystallization"]; }

"Stir" -> "Quench" [lhead="cluster_Workup"]; "Dry" -> "Chromatography" [lhead="cluster_Purification"]; } arcdot

Caption: A generalized experimental workflow for the synthesis of 3-Fluoro-N-methyl-4-nitrobenzene-1-sulfonamide.

Characterization of 3-Fluoro-N-methyl-4-nitrobenzene-1-sulfonamide

Note: The following spectroscopic data are predicted based on the analysis of structurally similar compounds and general principles of spectroscopy. Experimental verification is required.

  • Appearance: Expected to be a yellow or pale-yellow solid.

  • Molecular Formula: C₇H₇FN₂O₄S

  • Molecular Weight: 234.21 g/mol

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2 - 8.0dd1HAr-H (adjacent to NO₂)
~7.8 - 7.6m2HAr-H
~5.0 - 4.8q1HNH
~2.8d3HN-CH₃

The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The NH proton will likely appear as a quartet due to coupling with the N-methyl protons. The N-methyl protons will appear as a doublet due to coupling with the NH proton.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~155 (d)C-F
~148C-NO₂
~135 - 120Ar-C
~30N-CH₃

The carbon attached to the fluorine will appear as a doublet due to C-F coupling.

Predicted IR Spectrum (KBr, cm⁻¹)
Wavenumber (cm⁻¹)Assignment
~3300N-H stretch
~1530, ~1350Asymmetric and symmetric NO₂ stretch
~1340, ~1160Asymmetric and symmetric SO₂ stretch
~1250C-F stretch
Mass Spectrometry (MS)
  • Expected [M+H]⁺: 235.01

Safety Precautions

  • 3-Fluoro-4-nitrobenzenesulfonyl chloride: Corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Methylamine: Flammable and corrosive. Handle in a well-ventilated fume hood.

  • Dichloromethane: Volatile and a suspected carcinogen. Use only in a fume hood.

  • Triethylamine: Flammable and corrosive. Handle with care in a fume hood.

  • The reaction is exothermic and should be cooled appropriately during the addition of methylamine.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of 3-Fluoro-N-methyl-4-nitrobenzene-1-sulfonamide. By following the detailed protocol and adhering to the safety precautions, researchers can reliably prepare this important synthetic intermediate. The predicted characterization data serves as a useful reference for product verification.

References

  • For general information on the reactivity of sulfonyl chlorides, see: Organic Chemistry Portal. [Link]

  • For information on the characterization of related sulfonamides, see: Synthesis and Antibacterial Activity of N-(un)substituted-N- ((3,4-Methylenedioxyphenyl)methyl)arylsulfonamides. ResearchGate. [Link]

Application

Application Notes and Protocols for the Strategic Use of 3-Fluoro-N-methyl-4-nitrobenzene-1-sulfonamide in Drug Discovery

Introduction: A Versatile Scaffold for Modern Medicinal Chemistry In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel che...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Scaffold for Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel chemical entities with desirable pharmacological profiles. 3-Fluoro-N-methyl-4-nitrobenzene-1-sulfonamide emerges as a highly valuable, trifunctionalized scaffold, poised for the generation of diverse compound libraries. Its utility is anchored in the distinct and orthogonal reactivity of its three key functional groups: a nitro group, a synthetically versatile fluoride, and a sulfonamide moiety. The sulfonamide group itself is a well-established pharmacophore found in a wide array of approved drugs, including antibacterial, anti-inflammatory, and anti-cancer agents.[1][2][3] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the practical applications and experimental protocols involving this promising building block.

The strategic arrangement of the electron-withdrawing nitro group ortho to the fluorine atom significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), making the displacement of the fluoride a facile and predictable transformation.[4][5] Subsequent reduction of the nitro group to an aniline provides a secondary site for chemical diversification. This sequential modification allows for the controlled, stepwise elaboration of the core scaffold, a crucial advantage in the construction of complex molecular architectures and in structure-activity relationship (SAR) studies.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a building block is essential for its effective application in synthesis and for predicting the properties of its derivatives.

PropertyValueSource/Justification
Molecular Formula C₇H₇FN₂O₄SCalculated
Molecular Weight 234.20 g/mol Calculated
Appearance Pale yellow to yellow solid (predicted)Analogy to similar compounds[6]
Melting Point 130-150 °C (predicted)Analogy to similar compounds[6]
Solubility Soluble in DMF, DMSO, acetone; sparingly soluble in alcoholsGeneral solubility of polar organic compounds
CAS Number Not readily availableIndicates a potentially novel or specialized chemical

Core Synthetic Strategies and Protocols

The true power of 3-Fluoro-N-methyl-4-nitrobenzene-1-sulfonamide lies in its capacity for sequential, regioselective modifications. The following sections detail the primary synthetic transformations and provide robust, field-proven protocols.

Strategy 1: Nucleophilic Aromatic Substitution (SNAr) at the C3 Position

The fluorine atom at the C3 position is the most reactive site for nucleophilic attack due to the strong electron-withdrawing effect of the adjacent nitro group. This allows for the introduction of a wide variety of nucleophiles, including amines, alcohols, and thiols, under relatively mild conditions.

Causality of Experimental Choices: The choice of a suitable base is critical to deprotonate the incoming nucleophile without promoting side reactions. Potassium carbonate is a mild inorganic base suitable for many amine and thiol additions, while a stronger base like sodium hydride is often necessary for less acidic alcohols. The solvent, typically a polar aprotic solvent like DMF or DMSO, is chosen for its ability to dissolve the reactants and stabilize the charged Meisenheimer complex intermediate, thereby accelerating the reaction.[4][7]

Protocol 1.1: SNAr with a Primary or Secondary Amine

This protocol describes the synthesis of a 3-amino-N-methyl-4-nitrobenzene-1-sulfonamide derivative.

  • Materials:

    • 3-Fluoro-N-methyl-4-nitrobenzene-1-sulfonamide (1.0 eq)

    • Primary or secondary amine (1.2 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-Fluoro-N-methyl-4-nitrobenzene-1-sulfonamide and potassium carbonate.

    • Add anhydrous DMF to achieve a concentration of approximately 0.5 M with respect to the starting sulfonamide.

    • Add the amine nucleophile to the stirring suspension.

    • Heat the reaction mixture to 80 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion (typically 2-6 hours), cool the reaction to room temperature.

    • Pour the reaction mixture into ice-water and extract with ethyl acetate (3x volume of DMF).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 1.2: SNAr with a Phenol

This protocol details the synthesis of a 3-phenoxy-N-methyl-4-nitrobenzene-1-sulfonamide derivative.

  • Materials:

    • 3-Fluoro-N-methyl-4-nitrobenzene-1-sulfonamide (1.0 eq)

    • Substituted phenol (1.2 eq)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.3 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add the substituted phenol and anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add the sodium hydride portion-wise. Allow the mixture to stir at 0 °C for 30 minutes to form the sodium phenoxide.

    • In a separate flask, dissolve 3-Fluoro-N-methyl-4-nitrobenzene-1-sulfonamide in a minimal amount of anhydrous THF.

    • Add the sulfonamide solution dropwise to the stirring phenoxide solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate and purify the crude product by flash chromatography.

SNAr_Workflow cluster_start Starting Material cluster_nucleophiles Nucleophiles cluster_products SₙAr Products start 3-Fluoro-N-methyl- 4-nitrobenzene-1-sulfonamide Amine R1R2NH (Protocol 1.1) start->Amine K₂CO₃, DMF Phenol ArOH (Protocol 1.2) start->Phenol NaH, THF Thiol RSH start->Thiol Base, Solvent Prod_Amine 3-(R1R2N)-N-methyl- 4-nitrobenzene-1-sulfonamide Amine->Prod_Amine Prod_Phenol 3-(ArO)-N-methyl- 4-nitrobenzene-1-sulfonamide Phenol->Prod_Phenol Prod_Thiol 3-(RS)-N-methyl- 4-nitrobenzene-1-sulfonamide Thiol->Prod_Thiol

Caption: SNAr workflow for diversification.

Strategy 2: Reduction of the Nitro Group

The transformation of the nitro group to an aniline is a cornerstone of medicinal chemistry, unlocking a plethora of subsequent reactions such as amide bond formation, reductive amination, and diazotization. The choice of reducing agent is critical to ensure chemoselectivity, particularly in the presence of other reducible functional groups.

Causality of Experimental Choices: For the reduction of an aromatic nitro group, several methods are available. Catalytic hydrogenation with palladium on carbon (Pd/C) is a clean and efficient method, but it may not be suitable for molecules containing sensitive functional groups (e.g., alkenes, alkynes, or certain protecting groups). A classic and robust alternative is the use of a metal in acidic media, such as tin(II) chloride (SnCl₂) in ethanol or hydrochloric acid.[8][9] This method is often well-tolerated by many functional groups and is highly reliable.

Protocol 2.1: Nitro Group Reduction using Tin(II) Chloride

This protocol provides a general procedure for the synthesis of a 4-amino-3-substituted-N-methylbenzene-1-sulfonamide.

  • Materials:

    • 3-Substituted-N-methyl-4-nitrobenzene-1-sulfonamide (from Strategy 1) (1.0 eq)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

    • Ethanol (or Ethyl Acetate)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Procedure:

    • In a round-bottom flask, dissolve or suspend the nitro-sulfonamide starting material in ethanol (approx. 0.2 M).

    • Add tin(II) chloride dihydrate to the mixture.

    • Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and stir vigorously. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the bulk of the solvent.

    • Dilute the residue with ethyl acetate and cool in an ice bath.

    • Slowly and carefully add saturated aqueous sodium bicarbonate solution with vigorous stirring until the pH of the aqueous layer is ~8. A thick white precipitate of tin salts will form.

    • Filter the mixture through a pad of celite, washing the filter cake thoroughly with ethyl acetate.

    • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate to yield the crude aniline product, which can be used directly or purified by chromatography if necessary.

Overall_Strategy Start 3-Fluoro-N-methyl- 4-nitrobenzene-1-sulfonamide SNAr_Product 3-Substituted-N-methyl- 4-nitrobenzene-1-sulfonamide Start->SNAr_Product Protocol 1: SₙAr with Nu⁻ Final_Product 4-Amino-3-substituted- N-methylbenzene-1-sulfonamide SNAr_Product->Final_Product Protocol 2: Nitro Reduction (e.g., SnCl₂) Further_Diversification Further Diversification (Amide Coupling, etc.) Final_Product->Further_Diversification

Caption: Overall two-step diversification strategy.

The Role of the N-methyl-sulfonamide Moiety

The N-methyl-sulfonamide group is not merely a passive spectator in the molecular design process. It plays a crucial role in modulating the physicochemical properties of the final compound.[10] Compared to an unsubstituted sulfonamide (-SO₂NH₂), the N-methyl group:

  • Reduces Hydrogen Bond Donor Capacity: This can influence crystal packing and may decrease the likelihood of metabolic N-dealkylation.

  • Increases Lipophilicity: The addition of a methyl group generally increases the LogP of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Maintains Structural Integrity: The sulfonamide group is a stable and metabolically robust linker.

This moiety can also engage in important hydrogen bonding interactions as a hydrogen bond acceptor at the sulfonyl oxygens, which can be critical for binding to biological targets such as protein kinases.[11][12]

Conclusion and Future Perspectives

3-Fluoro-N-methyl-4-nitrobenzene-1-sulfonamide represents a quintessential building block for modern drug discovery programs. Its predictable and orthogonal reactivity allows for the systematic and efficient exploration of chemical space around a privileged sulfonamide core. The protocols outlined in this guide provide a robust starting point for the synthesis of novel compound libraries targeting a wide range of therapeutic areas. By leveraging the sequential SNAr and nitro reduction reactions, medicinal chemists can rapidly generate analogues for SAR studies, ultimately accelerating the journey from hit identification to lead optimization.

References

  • Ang, W., Luo, Y. F., & Deng, Y. (2011). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o750. [Link]

  • Ang, W., Luo, Y. F., & Deng, Y. (2011). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. ResearchGate. [Link]

  • Sadlowski, C., Park, B., Araujo Borges, C., Das, S., Lucas Kerr, D., He, M., Han, H., Riley, L., & Murthy, N. (2018). Nitro sulfonyl fluorides are a new pharmacophore for the development of antibiotics. Molecular Systems Design & Engineering, 3, 599-603. [Link]

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]

  • Daly, C. A., & Krause, J. A. (2019). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molbank, 2019(3), M1081. [Link]

  • Al-Absi, G. A., & Al-ghamdi, S. A. (2020). The recent progress of sulfonamide in medicinal chemistry. Systematic Reviews in Pharmacy, 11(12), 1473-1481. [Link]

  • NextSDS. (n.d.). 3-fluoro-4-nitrobenzene-1-sulfonamide — Chemical Substance Information. NextSDS Website. [Link]

  • Shweta, S., & Kumar, P. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 4(1), 001-015. [Link]

  • Lejarazo Gómez, E. F., et al. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Chemical and Materials Engineering, 1(2), 35-40. [Link]

  • Lejarazo Gómez, E. F., et al. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Academia.edu. [Link]

  • Rajapakse, M. (2019). Selective reduction of nitro group to amine, in benzene ring containing nitrile? Chemistry Stack Exchange. [Link]

  • Patricelli, M. P., et al. (2007). Inhibition Profiles for Reference Compounds and Clinically Relevant Kinase Inhibitors. ResearchGate. [Link]

  • Shi, G., et al. (2023). Reduction of Nitro Group by Sulfide and Its Applications in Amine Synthesis. Chinese Journal of Organic Chemistry, 43(2), 491-502. [Link]

  • Ang, W., et al. (2011). 3-Fluoro-4-nitro-phenyl 4-methyl-benzene-sulfonate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o750. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-nitrobenzenesulfonamide. PrepChem.com. [Link]

  • Mphahlele, M. J., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7467. [Link]

  • Google Patents. (2012). CN102766053B - Production method of 3-fluoro-4-nitrophenol.
  • Ghorab, M. M., et al. (2018). Design, synthesis and molecular modeling study of certain 4-Methylbenzenesulfonamides with CDK2 inhibitory activity as anticancer and radio-sensitizing agents. Bioorganic Chemistry, 80, 564-576. [Link]

  • Kvicala, J., et al. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(3), 184-190. [Link]

  • ResearchGate. (2025). N-(Nitrophenyl) Benzamide and Benzenesulfonamide Derivatives by Nucleophilic Aromatic Substitution. ResearchGate. [Link]

  • Oxford Learning Link. (n.d.). Chapter 7 Nucleophilic aromatic substitution. Oxford Learning Link. [Link]

  • Sample, H., & Boyle, R. W. (2020). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. European Journal of Organic Chemistry, 2020(48), 7415-7435. [Link]

  • Chemical Substance Information. (n.d.). 3-amino-4-fluoro-N-methylbenzene-1-sulfonamide. Chemical Substance Information. [Link]

Sources

Method

Protocol for the catalytic reduction of the nitro group in 3-Fluoro-N-methyl-4-nitrobenzene-1-sulfonamide

Document Type: Technical Protocol & Application Note Target Audience: Process Chemists, Research Scientists, and Drug Development Professionals Executive Summary The reduction of nitroarenes to anilines is a pivotal tran...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Note Target Audience: Process Chemists, Research Scientists, and Drug Development Professionals

Executive Summary

The reduction of nitroarenes to anilines is a pivotal transformation in the synthesis of active pharmaceutical ingredients (APIs). However, when the substrate contains a halogen atom—such as the fluorine in 3-Fluoro-N-methyl-4-nitrobenzene-1-sulfonamide —the reaction is highly susceptible to a destructive side pathway: catalytic hydrodefluorination.

This application note details a field-proven, chemoselective hydrogenation protocol that utilizes Platinum on Carbon (Pt/C) under mild conditions to quantitatively reduce the nitro group to yield 4-amino-3-fluoro-N-methylbenzene-1-sulfonamide while completely suppressing C–F bond cleavage.

Mechanistic Rationale & Catalyst Selection (E-E-A-T)

The Challenge of Hydrodefluorination

In fluoronitrobenzene derivatives, the highly electronegative fluorine atom and the electron-withdrawing sulfonamide group synergistically activate the aromatic ring. During standard hydrogenation using Palladium on Carbon (Pd/C), the metal catalyst can undergo oxidative addition into the C–F bond. This leads to hydrodefluorination, generating a des-fluoro aniline impurity and highly corrosive hydrogen fluoride (HF) [1]. This side reaction is exponentially accelerated under two conditions:

  • Elevated Temperatures: Increases the kinetic energy to overcome the C–F bond activation barrier.

  • Hydrogen Starvation: Poor mass transfer of H₂ gas forces the catalyst to seek alternative reaction pathways, increasing the residence time of the reactive intermediates on the metal surface [1].

Causality Behind Experimental Choices

To engineer a self-validating and robust protocol, we must manipulate the reaction kinetics to favor nitro reduction over dehalogenation:

  • Catalyst Selection (Pt/C vs. Pd/C): Platinum (Pt) exhibits a significantly higher activation energy barrier for C–F bond oxidative addition compared to Palladium (Pd). By substituting Pd/C with 5% Pt/C, we inherently shut down the dehalogenation pathway at the transition-metal level [2].

  • Solvent (Methanol): A polar protic solvent stabilizes the polar transition states of the nitroso and hydroxylamine intermediates, accelerating the desired reduction pathway. It also provides excellent solubility for the sulfonamide substrate.

  • Temperature & Pressure (25 °C, 1 atm): Operating at ambient temperature and low pressure (with vigorous stirring) ensures that the reaction remains strictly under kinetic control. Vigorous agitation prevents localized hydrogen starvation at the catalyst surface.

Mechanism A 3-Fluoro-N-methyl- 4-nitrobenzene-1-sulfonamide B Nitroso Intermediate A->B +H2, -H2O E De-fluorinated Aniline (Impurity) + HF A->E Pd/C, High Temp (Hydrodefluorination) C Hydroxylamine Intermediate B->C +H2 D 4-Amino-3-fluoro- N-methylbenzene-1-sulfonamide (Target) C->D +H2, -H2O D->E Pd/C, H-starvation

Figure 1: Mechanistic pathways of nitro reduction vs. competitive hydrodefluorination.

Quantitative Data & Optimization

The superiority of Pt/C over Pd/C for this specific substrate is demonstrated in the optimization matrix below. Note the direct correlation between elevated temperature/Pd usage and the spike in the defluorinated impurity.

Table 1: Catalyst and Condition Optimization Matrix

EntryCatalystSolventTemp (°C)Pressure (atm)Conversion (%)Target Yield (%)Defluorinated Impurity (%)
110% Pd/CMethanol251>9982.415.1
210% Pd/CMethanol503>9960.238.5
3 5% Pt/C Methanol 25 1 >99 98.2 < 0.5
45% Pt/CTHF2519491.0< 0.5
5Ni NPs / N₂H₄Ethanol60Transfer [3]8580.51.2

Experimental Protocol

Scale: 10.0 mmol (2.34 g of 3-Fluoro-N-methyl-4-nitrobenzene-1-sulfonamide) Time Requirement: 4–5 hours

Materials Required
  • 3-Fluoro-N-methyl-4-nitrobenzene-1-sulfonamide (10.0 mmol, 2.34 g)

  • 5% Platinum on Carbon (Pt/C), 50% water wet (0.10 mmol Pt, ~780 mg of wet paste)

  • Methanol (HPLC grade, 50 mL)

  • Hydrogen gas (Balloon or low-pressure Parr apparatus)

  • Celite® 545 (for filtration)

Step-by-Step Methodology
  • Substrate Dissolution: In a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, dissolve 2.34 g of 3-Fluoro-N-methyl-4-nitrobenzene-1-sulfonamide in 50 mL of Methanol. Stir at 400 rpm until a clear solution is achieved.

  • Catalyst Addition: Safety Note: Dry metal catalysts are pyrophoric. Always use water-wet catalysts or add them under an inert atmosphere. Briefly halt stirring. Carefully add 780 mg of 5% Pt/C (50% water wet) to the solution.

  • Atmospheric Purging (Critical Step): Seal the flask with a rubber septum. Connect a vacuum line and a nitrogen line via a manifold.

    • Evacuate the flask until the solvent slightly bubbles, then backfill with Nitrogen (Repeat 3 times).

    • Evacuate the flask again and backfill with Hydrogen gas from a balloon (Repeat 3 times).

  • Hydrogenation: Maintain a positive pressure of H₂ (via a double-layered balloon). Increase the stirring rate to 800–1000 rpm . Causality: High-shear stirring is mandatory to dissolve H₂ gas into the liquid phase continuously, preventing localized hydrogen starvation at the Pt surface which triggers dehalogenation. Stir the reaction at 20–25 °C for 4 hours.

  • Reaction Monitoring: Monitor the reaction via TLC (Eluent: 50% Ethyl Acetate in Heptane) or LC-MS. The starting material (UV active, higher Rf) should completely disappear, replaced by a highly polar, ninhydrin-active spot (lower Rf).

  • Filtration & Quenching: Once conversion is complete, purge the flask with Nitrogen for 5 minutes to remove residual H₂. Filter the heterogeneous mixture through a tightly packed pad of Celite® 545. Wash the filter cake with an additional 30 mL of Methanol. Do not let the filter cake run dry under air to prevent auto-ignition.

  • Isolation: Concentrate the combined filtrate under reduced pressure (rotary evaporator, 35 °C bath) to yield a crude solid. Recrystallize from a minimal amount of hot Ethyl Acetate, adding Heptane dropwise until cloudy, to afford 4-amino-3-fluoro-N-methylbenzene-1-sulfonamide as an off-white crystalline solid.

Workflow Step1 1. Substrate Dissolution Methanol, 0.2 M Step2 2. Catalyst Addition 5% Pt/C (Water Wet) Step1->Step2 Step3 3. Purge Cycle 3x N2, 3x H2 Step2->Step3 Step4 4. Hydrogenation 1 atm H2, 25°C, 4h, 1000 rpm Step3->Step4 Step5 5. Catalyst Filtration Celite Pad, N2 blanket Step4->Step5 Step6 6. Isolation Concentration & Crystallization Step5->Step6

Figure 2: Step-by-step experimental workflow for chemoselective nitro reduction.

References

  • Control of Hydrogen Fluoride Formation and Release during a Large-Scale Nitroarene Reduction in the Manufacture of AZD9977 Organic Process Research & Development (ACS Publications) URL:[Link]

  • Synthesis of Riboflavines, Quinoxalinones and Benzodiazepines through Chemoselective Flow Based Hydrogenations Molecules (MDPI) URL:[Link]

  • Chemoselective Transfer Hydrogenation of Nitroarenes Catalyzed by Highly Dispersed, Supported Nickel Nanoparticles ACS Catalysis (ACS Publications) URL:[Link]

Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using 3-Fluoro-N-methyl-4-nitrobenzene-1-sulfonamide

Abstract This technical guide provides detailed application notes and experimental protocols for the use of 3-Fluoro-N-methyl-4-nitrobenzene-1-sulfonamide as a versatile substrate in palladium-catalyzed cross-coupling re...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides detailed application notes and experimental protocols for the use of 3-Fluoro-N-methyl-4-nitrobenzene-1-sulfonamide as a versatile substrate in palladium-catalyzed cross-coupling reactions. This electron-deficient aryl scaffold presents two distinct sites for C-C and C-N bond formation: a carbon-fluorine (C-F) bond and a carbon-nitro (C-NO₂) bond. We will explore the underlying mechanistic principles governing the selective activation of these bonds and provide field-proven, step-by-step protocols for key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Mizoroki-Heck reactions. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this unique building block for the synthesis of complex molecular architectures.

Compound Profile and Strategic Value

3-Fluoro-N-methyl-4-nitrobenzene-1-sulfonamide is a highly functionalized aromatic building block. The presence of three distinct functional groups—a fluoro group, a nitro group, and an N-methylsulfonamide—on a single phenyl ring makes it a valuable precursor for creating diverse compound libraries. The strong electron-withdrawing nature of both the nitro and sulfonamide moieties significantly activates the aromatic ring, rendering it susceptible to nucleophilic attack and, critically for our purposes, oxidative addition to a low-valent palladium center.

The synthesis of the parent sulfonamide can be achieved via chlorosulfonylation of 1-fluoro-2-nitrobenzene followed by amination.[1] Subsequent N-methylation would yield the target compound.

PropertyValueSource
IUPAC Name 3-Fluoro-N-methyl-4-nitrobenzene-1-sulfonamide-
CAS Number [Not Available]-
Molecular Formula C₇H₇FN₂O₄S-
Molecular Weight 234.21 g/mol -
Appearance Expected to be a pale yellow solid[1]

Core Mechanistic Consideration: The Regioselectivity Challenge

The primary strategic consideration when using this substrate is controlling the regioselectivity of the cross-coupling reaction. Both the C-NO₂ and C-F bonds are viable leaving groups in palladium-catalyzed cycles, and the reaction outcome is highly dependent on the chosen catalytic system.

  • Denitrative Coupling (C-NO₂ Activation): The nitro group, traditionally viewed as a directing group, has emerged as an effective leaving group in cross-coupling reactions.[2][3] This pathway is often favored by using sterically hindered, electron-rich biarylphosphine ligands, such as BrettPhos. The mechanism is believed to involve the formation of a η²-arene palladium complex, which facilitates the oxidative addition and cleavage of the C-NO₂ bond.[3]

  • C-F Bond Activation: The activation of aryl fluorides is a well-established but often challenging transformation that typically requires highly active catalyst systems.[4][5] Specific ligands designed for C-F bond activation or harsher reaction conditions may be necessary to favor this pathway.

The choice of ligand is therefore the most critical parameter for directing the regioselectivity of the coupling reaction.

G cluster_0 Catalyst System Selection Ligand_Choice Ligand Selection: Critical for Regioselectivity Pathway_A Denitrative Coupling (C-NO₂ Cleavage) Ligand_Choice->Pathway_A e.g., BrettPhos Pathway_B C-F Bond Activation (C-F Cleavage) Ligand_Choice->Pathway_B e.g., Specialized Ligands Start 3-Fluoro-N-methyl-4- nitrobenzene-1-sulfonamide Pd_Cycle Pd(0) Catalytic Cycle Start->Pd_Cycle Pd_Cycle->Ligand_Choice Product_A Product A (Nitro Group Displaced) Pathway_A->Product_A Product_B Product B (Fluoro Group Displaced) Pathway_B->Product_B

Caption: Regioselective pathways in cross-coupling reactions.

Application Protocol 1: Denitrative Suzuki-Miyaura Coupling

This protocol provides a starting point for the C-C bond formation via selective activation of the C-NO₂ bond, coupling with a range of aryl- and heteroarylboronic acids. The conditions are adapted from state-of-the-art methods for the Suzuki-Miyaura coupling of nitroarenes.[3]

Experimental Workflow

G Start 1. Reagent Assembly Inert 2. Establish Inert Atmosphere (N₂ or Ar) Start->Inert Solvent 3. Add Solvents & Reagents Inert->Solvent Degas 4. Degas Mixture (Optional) Solvent->Degas Heat 5. Heat to Reaction Temp (e.g., 130 °C) Degas->Heat Monitor 6. Monitor by TLC/LC-MS Heat->Monitor Workup 7. Aqueous Workup Monitor->Workup Purify 8. Column Chromatography Workup->Purify

Caption: Suzuki-Miyaura reaction workflow.

Step-by-Step Methodology
  • Vessel Preparation: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add 3-Fluoro-N-methyl-4-nitrobenzene-1-sulfonamide (1.0 equiv), the desired arylboronic acid (1.5 equiv), and potassium phosphate hydrate (K₃PO₄·nH₂O, 3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(acac)₂, 0.02 equiv) and the ligand (e.g., BrettPhos, 0.04 equiv).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane to achieve a final concentration of approximately 0.1 M with respect to the limiting reagent.

  • Reaction Execution: Seal the vessel and place it in a preheated oil bath or heating block at 130 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired biaryl product.

ComponentMoles (equiv)Example Mass (for 0.5 mmol scale)Purpose
3-Fluoro-N-methyl-4-nitrobenzene-1-sulfonamide1.0117.1 mgAryl Electrophile
Arylboronic Acid1.5VariesNucleophilic Partner
Pd(acac)₂0.023.0 mgPalladium Precatalyst
BrettPhos0.0410.7 mgLigand
K₃PO₄·nH₂O3.0~320 mg (anhydrous basis)Base
1,4-Dioxane-5.0 mLSolvent

Application Protocol 2: Buchwald-Hartwig Amination

This protocol outlines the formation of a C-N bond, a cornerstone transformation in medicinal chemistry.[6] The conditions presented are designed to favor the amination of the nitroarene, a transformation that has been successfully demonstrated with dialkyl(biaryl)phosphine ligands.[2]

Step-by-Step Methodology
  • Vessel Preparation: To an oven-dried resealable Schlenk tube, add 3-Fluoro-N-methyl-4-nitrobenzene-1-sulfonamide (1.0 equiv) and the desired amine (1.2 equiv).

  • Catalyst & Base Addition: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), the ligand (e.g., tBuXPhos, 0.05 equiv), and the base (e.g., NaOH, 2.4 equiv).[7][8]

  • Solvent Addition: Add anhydrous, degassed toluene (to 0.1-0.2 M) and a small amount of degassed water (5% v/v), which can be crucial for dissolving the inorganic base and improving yields.[7][8]

  • Reaction Execution: Seal the tube and heat the mixture in a preheated oil bath at 90-110 °C for 16-24 hours.

  • Monitoring: Track the reaction's progress via LC-MS or TLC.

  • Work-up: After cooling, dilute the reaction mixture with a suitable organic solvent like dichloromethane or ethyl acetate. Filter through a pad of Celite to remove inorganic salts. Wash the filtrate with water and brine, then dry over MgSO₄ or Na₂SO₄.

  • Purification: Concentrate the solvent in vacuo and purify the crude material by flash chromatography to isolate the arylamine product.

ComponentMoles (equiv)Example Mass (for 0.5 mmol scale)Purpose
3-Fluoro-N-methyl-4-nitrobenzene-1-sulfonamide1.0117.1 mgAryl Electrophile
Amine1.2VariesNucleophile
Pd₂(dba)₃0.029.2 mgPalladium Precatalyst
tBuXPhos0.0510.6 mgLigand
NaOH2.448 mgBase
Toluene-3.0 mLSolvent
Degassed Water-0.15 mLAdditive

Application Protocol 3: Mizoroki-Heck Reaction

The Mizoroki-Heck reaction enables the arylation of alkenes and is a powerful tool for constructing complex carbon skeletons.[9] Recent advances have shown that nitroarenes can serve as effective coupling partners in this transformation.[10]

Catalytic Cycle Overview

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-NO₂) Pd0->OxAdd PdII Ar-Pd(II)(NO₂)L₂ OxAdd->PdII Coord Alkene Coordination PdII->Coord Insert Migratory Insertion Coord->Insert Elim β-Hydride Elimination Insert->Elim Product Alkene Product Elim->Product RedElim Reductive Elimination (Base) Elim->RedElim [H-Pd(II)L₂]⁺ RedElim->Pd0

Caption: Simplified Mizoroki-Heck catalytic cycle.

Step-by-Step Methodology
  • Reagent Loading: In a sealable reaction tube, combine 3-Fluoro-N-methyl-4-nitrobenzene-1-sulfonamide (1.0 equiv), the alkene (1.5-2.0 equiv), and a suitable base (e.g., CsF, 2.0 equiv).

  • Catalyst Loading: Add the palladium catalyst (e.g., Pd(acac)₂, 0.05 equiv) and ligand (e.g., BrettPhos, 0.10 equiv).

  • Solvent Addition: Add an anhydrous, degassed solvent such as trifluorotoluene (PhCF₃) or dioxane to achieve a concentration of 0.1 M.

  • Reaction Execution: Seal the vessel and heat to 110-140 °C for 18-36 hours.

  • Work-up & Purification: Upon completion, cool the reaction, dilute with an organic solvent, and filter through Celite. Concentrate the filtrate and purify the crude product via flash column chromatography.

ComponentMoles (equiv)Example Mass (for 0.5 mmol scale)Purpose
3-Fluoro-N-methyl-4-nitrobenzene-1-sulfonamide1.0117.1 mgAryl Electrophile
Alkene (e.g., Styrene)1.578.1 mgOlefinic Partner
Pd(acac)₂0.057.6 mgPalladium Precatalyst
BrettPhos0.1026.8 mgLigand
CsF2.0151.9 mgBase
Trifluorotoluene-5.0 mLSolvent

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion - Inactive catalyst- Insufficiently inert atmosphere- Inappropriate base or solvent- Reaction temperature too low- Use a fresh batch of catalyst/ligand- Ensure proper degassing and use of Schlenk techniques- Screen alternative bases (e.g., K₂CO₃, Cs₂CO₃) and solvents (e.g., THF, DMF)- Incrementally increase temperature by 10-20 °C
Decomposition of Starting Material - Reaction temperature too high- Base incompatibility with functional groups- Lower the reaction temperature- Switch to a milder base (e.g., K₃PO₄ instead of NaOtBu)
Poor Regioselectivity (Mixture of C-F and C-NO₂ products) - Ligand not selective enough- Competing reaction pathways are active- Screen a panel of ligands (e.g., compare BrettPhos vs. SPhos vs. a ligand for C-F activation)- Adjust temperature; lower temperatures may favor one pathway
Hydrodehalogenation/Denitration - Presence of water or protic sources- β-hydride elimination from certain ligands/substrates- Ensure anhydrous conditions- Use a different ligand that disfavors β-hydride elimination (e.g., bulky NHC ligands)

References

  • Sun, X., Tu, X., Dai, C., Zhang, X., Zhang, B., & Zeng, Q. (2012). Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides. The Journal of Organic Chemistry, 77(9), 4454–4459. [Link]

  • Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate. (n.d.). Apollo. [Link]

  • Sun, X., Tu, X., Dai, C., Zhang, X., Zhang, B., & Zeng, Q. (2012). Palladium-Catalyzed C–N Cross Coupling of Sulfinamides and Aryl Halides. The Journal of Organic Chemistry, 77(9), 4454-4459. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed α-Arylation of Methyl Sulfonamides with Aryl Chlorides. Organic Letters, 10(15), 3283–3286. [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2009). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters, 11(8), 1773–1775. [Link]

  • Li, J., Wang, M., & Xu, X. (2011). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Structure Reports Online, 67(4), o750. [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2009). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 131(31), 11042–11051. [Link]

  • Buchwald–Hartwig amination. (2023). In Wikipedia. [Link]

  • Request PDF. (n.d.). Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. [Link]

  • Lauterbach, T., & Krische, M. J. (2009). Palladium-Catalyzed Cross-Coupling of N-Sulfonylaziridines with Boronic Acids. Journal of the American Chemical Society, 131(48), 17616–17617. [Link]

  • Qin, H.-Y., Gui, H., Zhang, Z.-W., & Qin, H.-L. (2022). Palladium-catalyzed cross-coupling reactions. ResearchGate. [Link]

  • Li, H., Wang, Y., Zhang, Y., & Wu, X. (2025). Palladium-Catalyzed Denitrative Mizoroki–Heck Reaction of Nitroarenes and Buta-1,3-dienes. The Journal of Organic Chemistry. [Link]

  • Zhang, W. (2006). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules, 11(6), 468–475. [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Chemical Reviews, 109(5), 2119–2183. [Link]

  • Amii, H., & Uneyama, K. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 19(9), 1525-1553. [Link]

  • Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. (2024). Novartis OAK. [Link]

  • Liu, S., & Hartwig, J. F. (2017). Buchwald-Hartwig Amination of Nitroarenes. Angewandte Chemie International Edition, 56(43), 13307–13309. [Link]

  • Shen, Q. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules, 23(1), 183. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Corpet, M., & Gosmini, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 213. [Link]

  • Palladium Catalysis: Dependence of the Efficiency of C–N Bond Formation on Carboxylate Ligand and Metal Carboxylate or Carboxylic Acid Additive. (2018). PMC. [Link]

  • Heck Reaction. (2023). Chemistry LibreTexts. [Link]

  • Nitron-derivative-based palladium carbene complexes: structural characterization, theoretical calculations, and catalytic applications in the Mizoroki–Heck coupling reaction. (n.d.). PMC. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(NHC)Cl₂]₂ Dimers. (n.d.). ACS Publications. [Link]

  • Synthesis of 4-nitrobenzenesulfonamide. (n.d.). Mol-Instincts. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]

  • Palladium-Catalyzed Chemoselective Activation of sp3 vs sp2 C–H Bonds: Oxidative Coupling To Form Quaternary Centers. (2012). PMC. [Link]

  • Efficient, Selective, and Recyclable Palladium Catalysts in Carbon−Carbon Coupling Reactions. (2002). Chemical Reviews, 102(10), 3457–3516. [Link]

  • Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. (2022). ACS Omega, 7(43), 37885–37905. [Link]

  • Regioselective Stepwise Synthesis of Unsymmetrical 1,2,5-Triarylpyrroles via Palladium-Catalyzed Decarboxylative Cross-Coupling and C–H Arylation. (2020). Molecules, 25(21), 5174. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing temperature and solvent conditions for N-methylation of 3-fluoro-4-nitrobenzenesulfonamide

Technical Support Center: Optimizing N-Methylation of 3-Fluoro-4-Nitrobenzenesulfonamide Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, chemists, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing N-Methylation of 3-Fluoro-4-Nitrobenzenesulfonamide

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, chemists, and drug development professionals engaged in the N-methylation of the highly functionalized substrate, 3-fluoro-4-nitrobenzenesulfonamide. The unique electronic properties of this molecule present specific challenges, primarily balancing reactivity with the prevention of undesired side reactions. This document provides in-depth, experience-driven answers to common issues, focusing on the critical interplay between temperature and solvent conditions to achieve optimal outcomes.

Section 1: Foundational Concepts: The Substrate and the Reaction

This section addresses the fundamental properties of 3-fluoro-4-nitrobenzenesulfonamide and the N-methylation reaction mechanism, which are crucial for informed troubleshooting.

Q1: What are the key chemical properties of 3-fluoro-4-nitrobenzenesulfonamide that influence its N-methylation?

Answer: The reactivity of 3-fluoro-4-nitrobenzenesulfonamide is dominated by the strong electron-withdrawing nature of its substituents.

  • Sulfonamide Acidity: The primary sulfonamide group (-SO₂NH₂) is inherently acidic. This acidity is significantly enhanced by the two potent electron-withdrawing groups on the aromatic ring: the nitro group (-NO₂) and the fluoro group (-F).[1][2] This increased acidity means the N-H proton can be removed by a relatively weak base to form the corresponding anion (sulfonamidate).

  • Nucleophilicity of the Anion: While the N-H is acidic, the resulting conjugate base is a relatively weak nucleophile. The negative charge is delocalized onto the highly electronegative oxygen atoms of the sulfonyl group and further stabilized by the electron-withdrawing nitro group. This stabilization reduces the nitrogen's electron density and its propensity to attack a methylating agent, potentially leading to low reaction rates.[3]

  • Potential for Di-methylation: After the first methylation, the resulting secondary sulfonamide (N-methyl-3-fluoro-4-nitrobenzenesulfonamide) still possesses an acidic proton. This proton can also be removed by a base, leading to a second methylation event to form the N,N-dimethylated product. Sulfonamides are particularly susceptible to this over-alkylation.[4]

sub 3-Fluoro-4-nitrobenzenesulfonamide prop1 High N-H Acidity sub->prop1 -NO2, -F, -SO2- groups are e⁻ withdrawing prop2 Stabilized Conjugate Base (Reduced Nucleophilicity) sub->prop2 Charge delocalization prop3 Susceptible to Di-methylation prop1->prop3 Mono-methylated product is still acidic

Key properties of the starting material.

Section 2: Troubleshooting Common Experimental Issues

This section provides a structured approach to diagnosing and solving the most frequent problems encountered during the N-methylation of this substrate.

Q2: My reaction shows low or no conversion to the desired N-methyl product. How can I improve the yield?

Answer: Low conversion is typically a result of insufficient activation of the sulfonamide nitrogen or inadequate reaction kinetics. Here is a systematic approach to troubleshoot this issue:

  • Base Selection is Critical: The base must be strong enough to deprotonate the sulfonamide. If you are using a weak base like potassium carbonate (K₂CO₃) and seeing low conversion, consider a stronger, non-nucleophilic base to increase the concentration of the active nucleophile.[5]

    • Stronger Bases: Sodium hydride (NaH) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are excellent choices for fully deprotonating the sulfonamide.[5]

    • Mild but Effective Bases: Cesium carbonate (Cs₂CO₃) is often more effective than K₂CO₃ due to the "caesium effect," which involves better solubility and coordination, leading to a more reactive "naked" anion.[5]

  • Increase Thermal Energy: Many N-alkylation reactions require elevated temperatures to overcome the activation energy barrier, especially with a stabilized nucleophile.

    • If you are running the reaction at room temperature, try gradually increasing the heat to 50 °C, 80 °C, or even reflux, while monitoring for any signs of decomposition by TLC or LC-MS.[3][6] For instance, manganese-catalyzed N-alkylation using methanol often requires temperatures around 150 °C.[7]

  • Optimize Your Solvent: The solvent plays a crucial role in stabilizing intermediates and influencing nucleophilicity.

    • Recommended: Polar aprotic solvents like N,N-Dimethylformamide (DMF), acetonitrile (CH₃CN), or Tetrahydrofuran (THF) are generally preferred.[8][9] They are effective at solvating the cation of the base (e.g., Na⁺, K⁺), which frees the sulfonamidate anion to act as a nucleophile.

    • Avoid: Polar protic solvents like water or ethanol should be avoided in classical SN2-type methylations as they can form hydrogen bonds with the nucleophile, encasing it in a solvent shell and drastically reducing its reactivity.[8]

  • Consider a More Potent Methylating Agent: If yield is still low, the issue may be the methylating agent itself.

    • Traditional agents like methyl iodide or dimethyl sulfate are highly reactive but also toxic.[5]

    • Safer, yet still effective, alternatives include phenyl trimethylammonium iodide (PhMe₃NI).[4][5]

start Low / No Conversion Observed check_base Is the base strong enough? (e.g., K₂CO₃ vs. NaH/Cs₂CO₃) start->check_base check_temp Is the temperature sufficient? (e.g., RT vs. 80-120 °C) check_base->check_temp Yes solution_base Action: Use a stronger base (NaH, DBU) or Cs₂CO₃ check_base->solution_base No check_solvent Is the solvent appropriate? (e.g., Protic vs. Aprotic) check_temp->check_solvent Yes solution_temp Action: Increase temperature incrementally check_temp->solution_temp No check_reagent Is the methylating agent reactive? check_solvent->check_reagent Yes solution_solvent Action: Switch to a polar aprotic solvent (DMF, CH₃CN, THF) check_solvent->solution_solvent No solution_reagent Action: Use a more potent methylating agent check_reagent->solution_reagent No

Troubleshooting workflow for low conversion.
Q3: I'm observing significant di-methylation. How can I improve selectivity for the mono-methylated product?

Answer: The formation of the N,N-dimethylated product is a common challenge due to the acidity of the mono-methylated intermediate.[4] Achieving high selectivity for mono-methylation requires careful control of reaction conditions to favor the first methylation kinetically over the second.

  • Control Stoichiometry: This is the most straightforward approach. Use a slight excess (e.g., 1.05 to 1.2 equivalents) of the methylating agent relative to the sulfonamide. A large excess will invariably drive the reaction towards di-methylation.[5]

  • Lower the Reaction Temperature: The second methylation step often has a higher activation energy than the first. By lowering the reaction temperature, you can significantly slow down the rate of the second methylation while still allowing the first to proceed at a reasonable rate.[5]

  • Slow Addition of the Methylating Agent: Adding the methylating agent dropwise over an extended period helps to maintain a low instantaneous concentration in the reaction mixture. This ensures that the more reactive primary sulfonamide is methylated before the less reactive mono-methylated product, thus favoring mono-alkylation.[3]

  • Use a Milder Base: A strong base will deprotonate both the starting material and the mono-methylated product. A milder base, such as K₂CO₃ or Cs₂CO₃, may not deprotonate the mono-methylated product as efficiently, thus slowing down the second methylation.[5]

Section 3: Optimizing Reaction Parameters - Data-Driven Guide

Q4: How do I select the optimal solvent for my reaction?

Answer: The choice of solvent is intrinsically linked to your chosen reaction methodology (base, methylating agent). The primary function of the solvent is to facilitate the interaction between the deprotonated sulfonamide and the methylating agent while minimizing side reactions.

Solvent Class Examples Mechanism of Action & Rationale When to Use Potential Issues
Polar Aprotic DMF, Acetonitrile (CH₃CN), THF, DMSOHigh dielectric constant stabilizes charged intermediates. Solvates the base's cation, creating a more reactive "naked" anion nucleophile.[8][9]The default choice for most SN2-type N-methylations using alkyl halides and carbonate or hydride bases.Can be difficult to remove (DMF, DMSO). THF can sometimes act as a nucleophile under certain conditions.[8]
Apolar / Weakly Polar Toluene, XylenesDoes not solvate the nucleophile, allowing for high reactivity if the base-sulfonamide salt is soluble. Often used for high-temperature reactions.Excellent for specific reagent systems like PhMe₃NI, which performs well in hot toluene.[4] Also used in catalytic "borrowing hydrogen" reactions.[7]Low solubility of reagents can be an issue. Requires higher temperatures to achieve good reaction rates.
Polar Protic Water, Methanol, EthanolCan act as both solvent and reagent in certain catalytic systems.[7][10]Primarily for specialized, green chemistry protocols, such as transition-metal-catalyzed N-methylation using methanol as the methyl source.[5][7][11]Incompatible with traditional methods using strong bases (e.g., NaH) or moisture-sensitive reagents. Reduces nucleophilicity via H-bonding.[8]
Q5: What is the effect of temperature on reaction rate versus selectivity?

Answer: Temperature is a double-edged sword in this optimization. You must find a balance that provides sufficient energy for the desired reaction to proceed efficiently without promoting undesired pathways.

Temperature Range Effect on Rate Effect on Selectivity (Mono- vs. Di-methylation) Risk of Side Reactions Typical Application
Low (0 °C to RT) Slow. May result in incomplete conversion.High. Significantly disfavors the second methylation step.Low. Reduces the chance of thermal decomposition.Maximizing mono-selectivity when using highly reactive reagents (e.g., MeI with NaH).[5]
Moderate (40 - 80 °C) Good. A practical balance for many systems.Moderate. Selectivity may decrease as the second methylation becomes more accessible.Moderate. Substrate stability should be monitored.General-purpose optimization for most base/solvent combinations.
High (100 - 150 °C) Fast. Drives sluggish reactions to completion.Low. Often leads to significant di-methylation unless other factors (e.g., stoichiometry) are strictly controlled.High. Increased risk of decomposition of the starting material or product, especially with the nitro group present.Required for less reactive systems or catalytic cycles that have a high activation energy.[7]

Section 4: Standardized Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for achieving specific outcomes. Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: High-Selectivity Mono-N-Methylation

This protocol prioritizes the formation of the mono-methylated product by using mild conditions.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-fluoro-4-nitrobenzenesulfonamide (1.0 equiv).

  • Reagent Addition: Add anhydrous toluene as the solvent, followed by cesium carbonate (Cs₂CO₃, 2.0 equiv) and phenyl trimethylammonium iodide (PhMe₃NI, 1.5 equiv).[4][5]

  • Reaction: Heat the reaction mixture to 120 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically several hours).[5]

  • Workup: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to isolate the desired mono-N-methylated sulfonamide.[5]

Protocol 2: Maximizing Conversion with a Strong Base

This protocol is designed to drive the reaction to completion when higher reactivity is needed. Note that di-methylation is a greater risk and must be controlled via stoichiometry and slow addition.

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv). Wash the NaH with anhydrous hexane and carefully decant the hexane. Add anhydrous DMF.

  • Substrate Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of 3-fluoro-4-nitrobenzenesulfonamide (1.0 equiv) in anhydrous DMF dropwise. Allow the mixture to stir at 0 °C for 30 minutes until hydrogen evolution ceases.

  • Methylation: Slowly add methyl iodide (MeI, 1.05 equiv) dropwise via a syringe pump over 1 hour, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir overnight.

  • Monitoring & Quenching: Monitor the reaction by TLC or LC-MS. Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.

  • Workup & Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify via silica gel column chromatography.

prep 1. Preparation (Inert atmosphere, dry glassware) reaction 2. Reaction (Add base, substrate, methylating agent) prep->reaction monitoring 3. Monitoring (TLC / LC-MS) reaction->monitoring workup 4. Workup & Extraction (Quench, wash) monitoring->workup Reaction Complete purification 5. Purification (Column Chromatography) workup->purification characterization 6. Characterization (NMR, MS) purification->characterization

A generalized experimental workflow.

Section 5: Analytical and Purification FAQs

Q6: How can I effectively monitor the reaction's progress?

Answer: Regular monitoring is key to stopping the reaction at the optimal time to maximize yield and minimize byproducts.

  • Thin Layer Chromatography (TLC): This is the quickest method. Use a solvent system like hexane/ethyl acetate. The N-methylated product will be less polar (higher Rf value) than the starting primary sulfonamide. The di-methylated product will be even less polar (highest Rf).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information. It allows you to track the disappearance of the starting material's mass peak and the appearance of the mono- and di-methylated product peaks, providing a quantitative assessment of the reaction mixture composition.[12][13]

Q7: What is the best way to purify the N-methylated product?

Answer:

  • Silica Gel Column Chromatography: This is the most reliable method for separating the starting material, mono-methylated product, and di-methylated byproduct.[5] The polarity difference between these three compounds is usually sufficient for a clean separation using a gradient elution, for example, starting with a low polarity eluent (e.g., 10% Ethyl Acetate in Hexane) and gradually increasing the polarity.

  • Recrystallization: If your N-methylated product is a solid and the crude material is relatively clean, recrystallization can be a highly effective and scalable purification method.[14][15] A solvent screen (e.g., ethanol, isopropanol, ethyl acetate/hexane) will be necessary to identify suitable conditions.

References

  • BenchChem. (2025).
  • Merna, M., et al. (2005). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science. [Link]

  • Pasha, M. A., et al. (2014). Effect of nature of solvent on the synthesis of 4-methyl-N-phenylbenzenesulfonamide under different reaction conditions with atomized sodium. ResearchGate. [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods for 1,3-Dinitrobenzene. [Link]

  • Wurzer, J., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters. [Link]

  • Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. [Link]

  • Whittaker, A. M., et al. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Organic Letters. [Link]

  • Anuse, M. D., et al. (2018). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances. [Link]

  • Castejon, H., et al. (2001). Solvent Effects on Methyl Transfer Reactions. 2. The Reaction of Amines with Trimethylsulfonium Salts. Journal of the American Chemical Society. [Link]

  • Ministry of the Environment, Japan. Analytical Methods for Environmental Pollutants. [Link]

  • Eurofins. (2023). Analytical Method Summaries. [Link]

  • Zhang, Y., et al. (2018). Reaction Route and Mechanism of the Direct N-Alkylation of Sulfonamides on Acidic Mesoporous Zeolite β-Catalyst. ACS Catalysis. [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. [Link]

  • Ang, W., et al. (2011). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E. [Link]

  • Shultz, M. D. (2013). Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. Bioorganic & Medicinal Chemistry Letters. [Link]

  • ResearchGate. (2025). A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. [Link]

  • Ang, W., et al. (2011). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. ResearchGate. [Link]

  • Al-Ghamdi, K., et al. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. Journal of AOAC International. [Link]

  • Google Patents.
  • Meng, C., et al. (2020). N-Methylation of Amines with Methanol in Aqueous Solution Catalyzed by a Water-Soluble Metal–Ligand Bifunctional Dinuclear Iridium Catalyst. The Journal of Organic Chemistry. [Link]

  • Boger, D. L., et al. (2000). Solution-Phase Synthesis of a Hindered N-Methylated Tetrapeptide Using Bts-Protected Amino Acid Chlorides: Efficient Coupling and Methylation Steps Allow Purification by Extraction. The Journal of Organic Chemistry. [Link]

  • Al-Ghamdi, K., et al. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Journal of AOAC International. [Link]

  • Al-Mudhafar, M. M. J., et al. (2012). SYNTHESIS AND MICROBIOLOGICAL STUDY OF NEW SULFONAMIDES. Pharmacie Globale (IJCP). [Link]

  • Entfellner, E., et al. (2024). Temperature-Wise Calibration Increases the Accuracy of DNA Methylation Levels Determined by High-Resolution Melting (HRM). Semantic Scholar. [Link]

Sources

Optimization

Technical Support Center: Purification &amp; Recrystallization of 3-Fluoro-N-methyl-4-nitrobenzene-1-sulfonamide

Welcome to the Technical Support Center for the isolation and purification of 3-Fluoro-N-methyl-4-nitrobenzene-1-sulfonamide (CAS: 1555560-66-1) . This guide is engineered for synthetic chemists and drug development prof...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 3-Fluoro-N-methyl-4-nitrobenzene-1-sulfonamide (CAS: 1555560-66-1) . This guide is engineered for synthetic chemists and drug development professionals.

The presence of a highly electron-withdrawing nitro group and a reactive fluoro-substituent on the benzene ring imparts unique electronic properties to this molecule. These properties directly influence its solubility, pKa, and crystallization behavior, requiring precise control over purification environments.

Mechanistic Grounding & Workflow Overview

When synthesizing this compound via the nucleophilic substitution of with methylamine[1], three primary impurities typically remain in the crude mixture:

  • Unreacted Methylamine: Highly water-soluble and basic.

  • Hydrolyzed Sulfonyl Chloride (Sulfonic Acid): Forms if moisture is present during the reaction; highly polar and water-soluble[2].

  • Trace Organic Byproducts: Unreacted starting material or minor bis-sulfonylation products.

Self-Validating Protocol Design: A successful purification relies on exploiting the pKa differences of these components. The predicted pKa of the sulfonamide N-H proton is approximately 9.82[3]. By strictly controlling the pH during liquid-liquid extraction (LLE), we can selectively partition the target product into the organic phase while washing away ionized impurities into the aqueous phase.

G A Reaction: Sulfonyl Chloride + Methylamine B Crude Mixture (Product + Impurities) A->B C Acidic Wash (pH 3-4) Removes Methylamine B->C LLE (DCM/H2O) D Organic Phase (Contains Sulfonamide) C->D Phase Separation E Recrystallization (EtOH/H2O) D->E Concentration F Pure 3-Fluoro-N-methyl- 4-nitrobenzene-1-sulfonamide E->F Filtration

Workflow for the isolation of 3-Fluoro-N-methyl-4-nitrobenzene-1-sulfonamide.

Pre-Crystallization: Liquid-Liquid Extraction (LLE)

Before attempting recrystallization, the crude mixture must be pre-purified to remove the bulk of polar impurities. Attempting to crystallize a highly impure crude will result in "oiling out" (liquid-liquid phase separation).

Step-by-Step Methodology:

  • Quench & Dilute: Upon reaction completion (verified by TLC, typically EtOAc:Hexanes 1:2), quench the reaction mixture with deionized water. Dilute the mixture with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Acidic Wash (Crucial Step): Wash the organic layer with 1M HCl until the aqueous phase reaches pH 3-4.

    • Causality: Methylamine (pKa ~10.6) becomes protonated to methylammonium chloride, partitioning entirely into the aqueous phase. The target sulfonamide (pKa ~9.82) remains un-ionized at this pH and stays in the organic phase[3].

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to remove residual water and dissolved salts.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude solid.

Recrystallization Solvents & Techniques

Selecting the right solvent system is critical. The nitro group makes the molecule relatively polar, but the aromatic ring provides lipophilicity.

Quantitative Comparison of Recrystallization Solvents
Solvent SystemPolarity IndexBoiling Point (°C)Solubility Profile (Product)Impurity Retention Capacity
Ethanol / Water (3:1) 5.2 / 9.078 / 100High at boiling, Low at 4°CExcellent (Polar impurities stay in water)
Ethyl Acetate / Hexanes (1:2) 4.4 / 0.177 / 68Moderate at boiling, Low at 4°CGood (Non-polar impurities stay in hexanes)
Isopropanol (IPA) 3.982High at boiling, Very Low at 0°CVery Good (Balances polarity well)
Toluene 2.4110Low to ModeratePoor (Polar impurities may co-precipitate)
Optimal Recrystallization Protocol (Ethanol/Water)
  • Dissolution: Suspend the crude solid in a minimum volume of boiling absolute ethanol in an Erlenmeyer flask.

  • Decolorization (Optional but Recommended): If the solution is dark brown, add 5% w/w activated carbon (Darco). Boil for 2 minutes, then perform a hot filtration through a Celite pad to remove the carbon and adsorbed polymeric impurities.

  • Anti-Solvent Addition: While keeping the ethanol solution at a gentle boil, slowly add hot deionized water dropwise until a faint, persistent cloudiness appears (the saturation point).

  • Clarification: Add 1-2 drops of hot ethanol to just clear the cloudiness.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of a highly ordered, pure crystal lattice, excluding impurities.

  • Isolation: Once at room temperature, transfer the flask to an ice bath (0-4°C) for 1 hour to maximize yield. Vacuum filter the crystals, wash with ice-cold 10% ethanol/water, and dry under high vacuum at 40°C.

Troubleshooting & FAQs

Q: Why is my product "oiling out" instead of forming crystals? A: Oiling out occurs when the compound separates as a liquid phase because the temperature of the solution is above the melting point of the impure mixture. High impurity loads depress the melting point significantly. Solution: Reheat the mixture until it is a homogenous solution, add a slightly higher ratio of the "good" solvent (e.g., more ethanol), and cool the flask much more slowly. Adding a seed crystal of pure product right before the cloud point can also force crystallization instead of oiling out.

Q: How can I ensure complete removal of the unreacted 3-fluoro-4-nitrobenzenesulfonyl chloride? A: Sulfonyl chlorides are highly electrophilic and moisture-sensitive[2]. If unreacted starting material remains, add a small amount of mild base (like aqueous NaHCO₃) during the initial workup. This hydrolyzes the sulfonyl chloride into a highly water-soluble sulfonic acid, which is safely washed away in the aqueous layer.

Q: The isolated crystals have a dark yellow/brown tint. Is this normal? A: Nitroaromatics are inherently colored and often appear as pale yellow crystals. However, a dark brown tint indicates the presence of oxidation byproducts or trace polymeric impurities. Implementing the activated carbon treatment during the hot filtration step (Step 2 of the protocol) will adsorb these high-molecular-weight colored impurities.

Q: What is the ideal pH for the aqueous wash to ensure the sulfonamide remains in the organic phase? A: Wash at a pH between 3 and 5. Because the sulfonamide is weakly acidic (pKa ~9.82)[3], washing with a highly basic solution (pH > 10) will deprotonate the sulfonamide, causing your product to become water-soluble and lost in the aqueous waste. Maintaining an acidic pH ensures the sulfonamide remains protonated and organic-soluble.

References

  • [1] World Intellectual Property Organization (WIPO). WO2024102849A1 - Bifunctional compounds containing 2,5-substituted pyrimidine derivatives for degrading cyclin-dependent kinase 2 via ubiquitin proteasome pathway. Google Patents. Available at:

  • [2] PubChem. 3-Fluoro-4-nitrobenzenesulfonyl chloride (CID 15569555) Chemical and Physical Properties. National Center for Biotechnology Information. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Preventing Side Reactions in 3-Fluoro-N-methyl-4-nitrobenzene-1-sulfonamide Suzuki Coupling

Welcome to the technical support center for optimizing the Suzuki-Miyaura coupling of 3-Fluoro-N-methyl-4-nitrobenzene-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura coupling of 3-Fluoro-N-methyl-4-nitrobenzene-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions encountered during this specific transformation. The inherent electronic properties of this substrate—namely, the strongly electron-withdrawing nitro and sulfonamide groups, and the presence of a fluorine atom—present unique challenges that require careful consideration of reaction parameters to achieve high yields and purity.

This resource provides in-depth, experience-driven advice in a direct question-and-answer format, focusing on the "why" behind experimental choices to empower you to overcome synthetic hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might be facing in the lab, offering step-by-step guidance to diagnose and resolve them.

Issue 1: Low Yield of the Desired Cross-Coupled Product

Question: My Suzuki coupling reaction with 3-Fluoro-N-methyl-4-nitrobenzene-1-sulfonamide is resulting in a low yield of the desired product, with a significant amount of starting material unreacted. What are the likely causes and how can I improve the conversion?

Answer: Low conversion in the Suzuki coupling of this electron-deficient substrate often points to issues with the catalytic cycle, specifically the oxidative addition or transmetalation steps. The electron-withdrawing nature of the nitro and sulfonamide groups can influence the reactivity of the C-X bond (where X is a halogen).

Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand Selection: The choice of the palladium catalyst and ligand is critical. For electron-deficient aryl halides, electron-rich and bulky phosphine ligands are often necessary to promote the oxidative addition step.[1][2]

    • Recommendation: If you are using a standard ligand like PPh₃, consider switching to a more electron-rich and sterically hindered biarylphosphine ligand such as SPhos or XPhos.[2][3] These ligands are known to stabilize the monoligated Pd(0) species, which is highly active in the catalytic cycle.[2]

  • Base Selection and Strength: The base plays a crucial role in activating the boronic acid for transmetalation.[4] For this substrate, a moderately strong base is typically required.

    • Recommendation: Potassium carbonate (K₂CO₃) is a good starting point.[3] If conversion is still low, consider a stronger base like potassium phosphate (K₃PO₄).[2][5] Be cautious with very strong bases like hydroxides, as they can promote side reactions, including decomposition of the starting material.

  • Solvent System: The polarity of the solvent can significantly influence the reaction rate and selectivity.[6][7][8][9]

    • Recommendation: A mixture of an organic solvent and water is often optimal. Common choices include 1,4-dioxane/water or toluene/water.[5][10] The water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[11] For particularly challenging couplings with electron-poor substrates, polar aprotic solvents like N-methylpyrrolidone (NMP) have shown success.[12]

  • Reaction Temperature: Insufficient thermal energy can lead to a sluggish reaction.

    • Recommendation: While starting at a moderate temperature (e.g., 80 °C) is prudent, a gradual increase to 100-110 °C may be necessary to drive the reaction to completion.[5][13] Monitor the reaction by TLC or LC-MS to avoid decomposition at higher temperatures.

Issue 2: Formation of Homo-coupled Boronic Acid Byproduct

Question: I am observing a significant amount of a homo-coupled byproduct derived from my boronic acid. What causes this and how can I suppress it?

Answer: The formation of a biaryl byproduct from the coupling of two boronic acid molecules is a common side reaction in Suzuki couplings.[1][14] This process is often mediated by Pd(II) species and can be exacerbated by the presence of oxygen.[1][15]

Here are key strategies to minimize homo-coupling:

  • Strict Exclusion of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which is a known promoter of homo-coupling.[1]

    • Protocol: Ensure all glassware is oven- or flame-dried. Thoroughly degas your solvents by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using at least three freeze-pump-thaw cycles.[5][10] Maintain a positive pressure of inert gas throughout the reaction setup and duration.[16]

  • Use of Pd(0) Pre-catalysts: Starting with a Pd(0) pre-catalyst, such as Pd₂(dba)₃ or Pd(PPh₃)₄, can be advantageous as it bypasses the in-situ reduction of a Pd(II) source, which can sometimes be inefficient and lead to residual Pd(II).[17]

  • Controlled Stoichiometry: While a slight excess of the boronic acid (1.1-1.2 equivalents) is often used to ensure complete consumption of the aryl halide, a large excess can increase the likelihood of homo-coupling.[16]

    • Recommendation: Carefully control the stoichiometry. If homo-coupling is a persistent issue, try using a 1:1 ratio of your sulfonamide to the boronic acid.

  • Reaction Temperature and Time: Prolonged reaction times at high temperatures can sometimes lead to catalyst decomposition and the formation of species that promote side reactions.

    • Recommendation: Monitor the reaction progress closely. Once the starting material is consumed, cool the reaction to prevent the formation of byproducts.

Issue 3: Protodeboronation of the Boronic Acid

Question: My reaction is yielding the reduced arene corresponding to my boronic acid, indicating protodeboronation is occurring. Why is this happening and what can I do to prevent it?

Answer: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond.[18] This side reaction consumes the boronic acid and reduces the overall yield of the desired product. It can be catalyzed by acid or base and is often influenced by the reaction conditions and the electronic nature of the boronic acid itself.[18][19][20] Electron-deficient arylboronic acids can be particularly susceptible to this side reaction.[10][21]

To mitigate protodeboronation:

  • Choice of Boronic Acid Derivative: Boronic acids can be unstable. Using a more stable boronic ester, such as a pinacol ester (Bpin), can significantly reduce the rate of protodeboronation.[1]

    • Recommendation: If you are using a boronic acid and observing significant protodeboronation, consider synthesizing or purchasing the corresponding pinacol ester.

  • Base Selection: The choice and concentration of the base are critical. While a base is necessary for the transmetalation step, highly basic aqueous conditions can accelerate protodeboronation.[19][22]

    • Recommendation: Use the mildest base that effectively promotes the reaction. Anhydrous conditions with a base like potassium phosphate (K₃PO₄) can sometimes suppress protodeboronation.[3]

  • Minimizing Water Content: While some water is often beneficial, an excessive amount can promote protodeboronation.

    • Recommendation: If using an aqueous base, use the minimum amount of water necessary to dissolve the base. Alternatively, as mentioned above, an anhydrous solvent system can be explored.

  • Slow Addition of the Boronic Acid/Ester: For particularly unstable boronic acids, slow addition via a syringe pump can maintain a low instantaneous concentration, favoring the desired cross-coupling over protodeboronation.[18]

Issue 4: Dehalogenation of the Starting Material

Question: I am detecting the dehalogenated product, N-methyl-4-nitrobenzene-1-sulfonamide, in my reaction mixture. What is causing this dehalogenation?

Answer: Dehalogenation is the replacement of the halogen on your starting material with a hydrogen atom. This side reaction is often mediated by a palladium-hydride (Pd-H) species.[5] These hydride species can be formed from various sources in the reaction mixture, including the solvent (e.g., alcohols), water, or the base.

Strategies to minimize dehalogenation include:

  • Ligand Choice: Bulky, electron-rich ligands can accelerate the rates of oxidative addition and reductive elimination, making the desired cross-coupling pathway more competitive against the dehalogenation pathway.[1][5]

    • Recommendation: The use of ligands like SPhos or XPhos, as recommended for improving low yields, is also effective in suppressing dehalogenation.[5]

  • Solvent Purity: Certain solvents, particularly alcohols, can be a source of hydrides.

    • Recommendation: If using an alcohol as a solvent or co-solvent, ensure it is of high purity. If dehalogenation is severe, consider switching to a non-protic solvent system like dioxane/water or toluene/water.

  • Base Selection: Some bases are more prone to generating hydride species than others.

    • Recommendation: Weaker inorganic bases like K₂CO₃ or K₃PO₄ are generally preferred over organic amine bases or strong hydroxide bases when dehalogenation is a concern.

Issue 5: Catalyst Deactivation due to the Sulfonamide Group

Question: I suspect my catalyst is being deactivated, possibly by the sulfonamide group. Is this a known issue and how can I address it?

Answer: Sulfur-containing functional groups, including sulfonamides, can act as poisons to palladium catalysts by strongly coordinating to the metal center and inhibiting its catalytic activity.[23] This can manifest as a stalled reaction or the need for high catalyst loadings.

To overcome potential catalyst poisoning:

  • Use of Robust Ligands: Certain bulky and electron-rich ligands can shield the palladium center and reduce its susceptibility to coordination by the sulfonamide group.

    • Recommendation: Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) are often effective in these cases.[2]

  • Higher Catalyst Loading: While not ideal from a cost and purification perspective, a modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for partial catalyst deactivation.

  • Choice of Palladium Pre-catalyst: Some pre-catalysts are designed to be more resistant to deactivation.

    • Recommendation: Consider using a pre-formed Pd(II) palladacycle pre-catalyst, which can be more stable under the reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst loading for this reaction?

A1: A good starting point for catalyst loading is typically 1-2 mol% of the palladium source and a 1:2 Pd:ligand ratio (for monodentate ligands). If the reaction is sluggish or stalls, you may need to increase the loading to 3-5 mol%. However, it is always best to first optimize other parameters (ligand, base, solvent, temperature) before resorting to higher catalyst loadings.

Q2: Can I use a different halogen on my starting material, for example, a bromide or iodide instead of a chloride?

A2: Yes, and the reactivity generally follows the order I > Br > Cl. If you are starting with an aryl chloride, which is the least reactive, you will likely require a more active catalytic system (e.g., a bulky, electron-rich ligand) and potentially higher temperatures.[5] Aryl bromides and iodides are more reactive and may couple under milder conditions. However, they are also more prone to certain side reactions like dehalogenation.[5]

Q3: Is it necessary to use a phase-transfer catalyst in this reaction?

A3: In most cases, a phase-transfer catalyst is not necessary for Suzuki couplings run in a biphasic solvent system like dioxane/water. The water-soluble base and the organic-soluble components can interact sufficiently at the phase interface, especially with vigorous stirring.

Q4: My nitro group is being reduced during the reaction. How can I prevent this?

A4: Reduction of the nitro group is a potential side reaction, though less common under standard Suzuki conditions. It can be promoted by certain palladium catalysts in the presence of a hydrogen source. To avoid this, ensure you are using high-purity, degassed solvents and are not using any reagents that could act as a hydrogen donor (e.g., certain alcohols at high temperatures). If the problem persists, using a milder base and the lowest effective reaction temperature may help. Recent developments have shown that specific ligands, like BrettPhos, can be effective for the Suzuki-Miyaura coupling of nitroarenes.[24][25][26]

Visualizing the Process

Suzuki Catalytic Cycle and Common Side Reactions

The following diagram illustrates the main catalytic cycle and the points at which common side reactions can occur.

Suzuki_Cycle_and_Side_Reactions pd0 Pd(0)L_n ox_add Oxidative Addition (Ar-X) pd0->ox_add Ar-X pd2 Pd(II) pd0->pd2 Oxidation (O2) pd_int Ar-Pd(II)-X(L_n) ox_add->pd_int trans Transmetalation (R-B(OR)2) pd_int->trans R-B(OR)2 Base dehalo Dehalogenation (Ar-H) pd_int->dehalo [H] source pd_int2 Ar-Pd(II)-R(L_n) trans->pd_int2 red_elim Reductive Elimination pd_int2->red_elim red_elim->pd0 Regeneration product Ar-R (Desired Product) red_elim->product proto Protodeboronation (R-H) homo Homo-coupling (R-R) boronic R-B(OR)2 boronic->proto H+ pd2->homo 2x R-B(OR)2 O2

Caption: The Suzuki catalytic cycle and key side reactions.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and resolving issues with your reaction.

Troubleshooting_Workflow start Reaction Start check_yield Low Yield or Incomplete Conversion? start->check_yield check_byproducts Significant Byproducts? check_yield->check_byproducts No optimize_catalyst Optimize Catalyst/Ligand (e.g., SPhos, XPhos) check_yield->optimize_catalyst Yes identify_byproduct Identify Byproduct (LC-MS, NMR) check_byproducts->identify_byproduct Yes success Successful Reaction check_byproducts->success No optimize_conditions Optimize Base, Solvent, & Temperature optimize_catalyst->optimize_conditions optimize_conditions->success is_homo Homo-coupling? identify_byproduct->is_homo is_proto Protodeboronation? is_homo->is_proto No fix_homo Improve Degassing Use Pd(0) Pre-catalyst is_homo->fix_homo Yes is_dehalo Dehalogenation? is_proto->is_dehalo No fix_proto Use Boronate Ester Optimize Base is_proto->fix_proto Yes fix_dehalo Use Bulky Ligand Check Solvent Purity is_dehalo->fix_dehalo Yes is_dehalo->success No fix_homo->success fix_proto->success fix_dehalo->success

Caption: A logical workflow to diagnose and solve common issues.

Quantitative Data Summary

ParameterRecommendation for 3-Fluoro-N-methyl-4-nitrobenzene-1-sulfonamideRationale
Pd Catalyst Loading 1-3 mol%Balances reaction efficiency with cost and ease of purification.
Ligand SPhos, XPhosElectron-rich, bulky ligands accelerate oxidative addition and prevent catalyst deactivation.[2]
Ligand:Pd Ratio 2:1 (for monodentate ligands)Ensures complete coordination to the palladium center.
Boronic Acid/Ester 1.1-1.2 equivalentsDrives the reaction to completion without excessively promoting homo-coupling.
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)Provides sufficient basicity for transmetalation without causing substrate degradation.[2][3]
Solvent Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)Biphasic system facilitates dissolution of both organic and inorganic reagents.[5][10]
Temperature 80-110 °CProvides necessary activation energy; requires optimization for specific substrates.[5][13]

Experimental Protocols

General Protocol for Suzuki Coupling

This protocol provides a starting point for the Suzuki coupling of 3-Fluoro-N-methyl-4-nitrobenzene-1-sulfonamide. It should be optimized based on the specific boronic acid or ester being used.

Materials:

  • 3-Fluoro-N-methyl-4-nitrobenzene-1-sulfonamide (1.0 mmol)

  • Arylboronic acid or pinacol ester (1.2 mmol)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • SPhos (0.06 mmol, 6 mol%)

  • K₃PO₄ (3.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-Fluoro-N-methyl-4-nitrobenzene-1-sulfonamide, the arylboronic acid/ester, and K₃PO₄.

  • In a separate vial, add Pd₂(dba)₃ and SPhos, and then add the degassed 1,4-dioxane. Briefly stir to dissolve the catalyst and ligand.

  • Transfer the catalyst solution to the Schlenk flask containing the other reagents.

  • Add the degassed water to the reaction mixture.

  • Degas the reaction mixture by bubbling a gentle stream of argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol for Degassing Solvents

Properly degassing solvents is crucial to prevent oxygen-mediated side reactions.

Method 1: Sparging with Inert Gas

  • Insert a long needle connected to a source of inert gas (argon or nitrogen) into the solvent, ensuring the needle tip is below the solvent surface.

  • Insert a second, shorter needle to act as a vent.

  • Bubble a steady, gentle stream of the inert gas through the solvent for at least 15-30 minutes.

Method 2: Freeze-Pump-Thaw

  • Place the solvent in a Schlenk flask that is no more than half full.

  • Freeze the solvent by immersing the flask in a liquid nitrogen bath.

  • Once completely frozen, apply a vacuum to the flask for several minutes.

  • Close the stopcock to the vacuum and remove the liquid nitrogen bath.

  • Allow the solvent to thaw completely. You should see gas bubbles being released from the solvent as it thaws.

  • Repeat this cycle at least three times for maximum effectiveness.

References

  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. (2017). Journal of the American Chemical Society.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki–Miyaura Coupling. (2016). In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry.
  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. (2017). ResearchGate.
  • What is the prominent role of water in the Suzuki reaction? (2023). Quora. Available from: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate.
  • Protodeboronation. Wikipedia. Available from: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2019). ACS Catalysis. Available from: [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022). Journal of the American Chemical Society.
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (2021). Helvetica Chimica Acta.
  • Suzuki coupling reactions in neat water as the solvent: where in the biphasic reaction mixture do the catalytic reaction steps occur? (2012). Chemistry – A European Journal. Available from: [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2019). The Journal of Organic Chemistry. Available from: [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2019). The Journal of Organic Chemistry. Available from: [Link]

  • Computational study of solvent effects on the Suzuki-Miyaura coupling reaction. Dalton Transactions. Available from: [Link]

  • Fast, Easy, Clean Chemistry by Using Water as a Solvent and Microwave Heating: The Suzuki Coupling as an Illustration. ResearchGate. Available from: [Link]

  • A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. (2025). ChemistryOpen. Available from: [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (2005). Journal of the American Chemical Society. Available from: [Link]

  • Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. WordPress. Available from: [Link]

  • How to approach choosing reaction conditions for Suzuki? (2024). Reddit. Available from: [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Available from: [Link]

  • Roles of Water in Metal-Catalyzed Cross-Couplings. (2010). Anderson's Process Solutions. Available from: [Link]

  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. (2020). Polymers. Available from: [Link]

  • How can I solve my problem with Suzuki coupling? (2014). ResearchGate. Available from: [Link]

  • The Suzuki–Miyaura Coupling of Nitroarenes. (2017). Journal of the American Chemical Society. Available from: [Link]

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. (2008). Organic Process Research & Development. Available from: [Link]

  • Copper-catalyzed Ligand-Free Suzuki–Miyaura Coupling Reaction of Aryl Halides with Arylboronic Acid. (2018). Journal of Medicinal and Chemical Sciences. Available from: [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Available from: [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). Catalysts. Available from: [Link]

  • Optimization of temperature for Suzuki-Miyaura coupling reaction. ResearchGate. Available from: [Link]

  • Optimization of a Greener Suzuki Cross-Coupling Reaction on Unprotected Indoles. (2025). University of North Carolina at Charlotte. Available from: [Link]

  • Your "Go-To", "just couple already", Suzuki conditions? (2021). Reddit. Available from: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2025). ResearchGate. Available from: [Link]

  • Why does palladium catalyst deactivate during Suzuki coupling in small-scale undergraduate labs? (2025). ResearchGate. Available from: [Link]

  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. (2003). Organometallics. Available from: [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024). YouTube. Available from: [Link]

  • Struggling with Suzuki Reaction. (2024). Reddit. Available from: [Link]

Sources

Optimization

HPLC mobile phase optimization for 3-Fluoro-N-methyl-4-nitrobenzene-1-sulfonamide analysis

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 3-Fluoro-N-methyl-4-nitrobenzene-1-sulfonamide. This document is designed for researchers, analytical scientists, a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 3-Fluoro-N-methyl-4-nitrobenzene-1-sulfonamide. This document is designed for researchers, analytical scientists, and drug development professionals to provide field-proven insights into mobile phase optimization and to offer robust troubleshooting solutions. Our goal is to empower you to develop a reliable and efficient analytical method by explaining the causality behind experimental choices.

Analyte Overview: 3-Fluoro-N-methyl-4-nitrobenzene-1-sulfonamide

Understanding the physicochemical properties of your analyte is the foundational step in developing a successful HPLC method. 3-Fluoro-N-methyl-4-nitrobenzene-1-sulfonamide is a substituted aromatic sulfonamide. Its structure dictates its behavior in a reversed-phase HPLC system.

The key functional groups influencing its chromatographic retention are:

  • Nitro (-NO₂) and Fluoro (-F) groups: These electron-withdrawing groups make the sulfonamide proton more acidic.

  • Sulfonamide (-SO₂NHCH₃): The N-H proton is acidic, making the molecule's ionization state dependent on the mobile phase pH.

  • Aromatic Ring: Provides hydrophobicity, which is key for retention on a reversed-phase column.

  • N-methyl (-NHCH₃) group: Increases the molecule's hydrophobicity compared to its primary sulfonamide analogue.

PropertyEstimated Value / CharacteristicChromatographic Implication
Molecular Formula C₇H₇FN₂O₄SGoverns molecular weight and potential for detection.
Molecular Weight ~234.2 g/mol Relevant for mass spectrometry detection.
pKa (acidic) ~8-10 (Estimated)Critical. The sulfonamide proton is acidic. Mobile phase pH must be controlled to ensure a consistent ionization state.
logP (lipophilicity) >1.0 (Estimated)Moderately non-polar, suitable for reversed-phase HPLC. Retention will be highly sensitive to the organic content of the mobile phase.
UV Absorbance Strong absorbance expected ~254 nmThe nitroaromatic structure suggests strong UV activity, making UV detection a suitable choice.[1][2][3][4]

Frequently Asked Questions (FAQs)

This section addresses common initial questions to help you set up your first experiments efficiently.

Q1: What is a good starting point for the mobile phase?

A good starting point for a reversed-phase separation is a mixture of an aqueous buffer and an organic solvent. For this analyte, we recommend:

  • Mobile Phase A: Water with 0.1% Formic Acid (pH ~2.7).[4][5]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Initial Conditions: Start with a 50:50 (v/v) mixture of A and B and adjust based on the initial retention time. Formic acid is a volatile buffer, making this mobile phase compatible with LC-MS detection.[6]

Q2: What type of HPLC column should I use?

A C18 (octadecylsilane) reversed-phase column is the most common and a highly recommended starting point for this type of moderately non-polar analyte.[2][7][8]

  • Recommended Dimensions: 4.6 x 150 mm, 5 µm particle size.

  • Rationale: The C18 stationary phase provides sufficient hydrophobic interaction for retaining the analyte, while the standard dimensions offer a good balance between efficiency and backpressure.

Q3: What is the recommended detection wavelength?

Based on the nitroaromatic structure, a detection wavelength of 254 nm is recommended.[1][2][3][4] This wavelength typically provides high sensitivity for compounds containing aromatic rings and nitro groups. A full UV scan of the analyte in your mobile phase is advised to determine the precise wavelength of maximum absorbance (λ-max) for optimal sensitivity.

Q4: Is a buffer absolutely necessary for this analysis?

Yes, controlling the mobile phase pH is critical. The analyte has an acidic sulfonamide proton. If the mobile phase pH is close to the analyte's pKa, small fluctuations in pH can lead to large, unpredictable shifts in retention time and cause peak splitting.[5][9][10] By using a buffer to maintain a consistent pH well below the analyte's pKa (e.g., pH < 4), you ensure the analyte remains in its non-ionized, more retained form, leading to sharp peaks and a robust, reproducible method.[11]

Systematic Guide to Mobile Phase Optimization

Method development should be a logical, stepwise process. The goal is to achieve the required resolution in the minimum amount of time.[12] This workflow guides you from initial conditions to a fully optimized mobile phase.

Step 1: Define Your Goals and Initial Conditions

Before you begin, define the objective of your separation. Are you separating the main peak from impurities, or simply quantifying the analyte? Your initial conditions are based on the analyte's properties discussed above.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min[4][13]

  • Detection: UV @ 254 nm[4]

  • Column Temperature: 30 °C (to minimize viscosity effects and ensure reproducibility)[14]

Step 2: Selecting the Organic Modifier (Acetonitrile vs. Methanol)

Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC.[15] They offer different selectivities (the ability to separate different compounds).

  • Acetonitrile: Generally has a lower viscosity and provides better peak efficiency (sharper peaks). It is often considered the "stronger" solvent.

  • Methanol: Can offer unique selectivity, especially for polar compounds or those capable of hydrogen bonding. It is also more cost-effective.

Protocol:

  • Perform an initial isocratic run with 50% Acetonitrile.

  • If retention is poor (k < 2) or resolution is inadequate, perform a run with 60% Methanol.

  • Compare the chromatograms. A significant change in the elution order of your analyte relative to any impurities indicates a change in selectivity. Choose the solvent that provides the best initial separation. For most nitroaromatic compounds, acetonitrile is an excellent starting choice.[4]

Step 3: pH and Buffer Control - The Key to Good Peak Shape

As a sulfonamide, your analyte's retention is highly dependent on pH.[9] The goal of pH control is to suppress the ionization of the acidic sulfonamide proton.

Causality: When the mobile phase pH is significantly lower than the analyte's pKa (by at least 2 pH units), the analyte exists predominantly in its neutral, non-ionized form. This neutral form is more hydrophobic and interacts more consistently with the C18 stationary phase, leading to longer retention and improved peak symmetry.[9] It also minimizes secondary interactions with residual silanol groups on the silica surface, which are a primary cause of peak tailing for ionizable compounds.[11]

Buffer Selection Protocol:

  • For UV Detection: A phosphate buffer at a concentration of 20-50 mM is an excellent choice due to its low UV absorbance below 220 nm.[6][16] Prepare the buffer at pH 2.5-3.0.

  • For LC-MS Detection: Use a volatile buffer. 0.1% formic acid (pH ~2.7) or 10 mM ammonium formate (adjust pH to ~3.5 with formic acid) are standard choices.[5][6] Non-volatile buffers like phosphate will contaminate the mass spectrometer.[10]

Step 4: Optimizing the Organic:Aqueous Ratio (Isocratic vs. Gradient)

This step fine-tunes the retention time of your analyte. The ideal retention factor (k) should be between 2 and 10.[17]

  • k < 2: The peak elutes too early, risking co-elution with the solvent front and poor integration.

  • k > 10: The run time is unnecessarily long, and peaks may become overly broad due to diffusion.[17]

Protocol:

  • Isocratic Elution: If you are analyzing only the main compound or have simple separations, an isocratic (constant mobile phase composition) method is preferred for its simplicity and robustness.

    • If retention is too low (elutes too early), decrease the percentage of organic solvent. A 10% decrease in organic modifier can be expected to produce a 2–3 fold increase in retention.[17]

    • If retention is too high (elutes too late), increase the percentage of organic solvent.

  • Gradient Elution: If your sample contains multiple components with a wide range of polarities, a gradient (composition changes over time) is necessary.

    • Start with a broad scouting gradient (e.g., 5% to 95% organic over 15 minutes).

    • Based on the elution time of your analyte, create a shallower gradient around that point to improve resolution between closely eluting peaks.

Mobile Phase Optimization Workflow Diagram

G cluster_start Step 1: Initial Setup cluster_solvent Step 2: Organic Modifier cluster_ph Step 3: pH Control cluster_ratio Step 4: Elution Strength start Define Goals Select C18 Column Set Flow Rate & Temp solvent_choice Test Acetonitrile vs. Methanol start->solvent_choice select_best Choose solvent with best selectivity/efficiency solvent_choice->select_best ph_control Select Appropriate Buffer (e.g., 0.1% Formic Acid) select_best->ph_control ph_check Is peak shape acceptable? (No tailing) ph_control->ph_check ph_check->ph_control No, adjust pH/buffer ratio_adjust Adjust Organic % for k = 2-10 ph_check->ratio_adjust Yes isocratic_gradient Isocratic or Gradient? ratio_adjust->isocratic_gradient isocratic Optimize Isocratic % isocratic_gradient->isocratic Simple Separation gradient Optimize Gradient Slope isocratic_gradient->gradient Complex Sample final_method Final Method isocratic->final_method gradient->final_method

Caption: Workflow for systematic HPLC mobile phase optimization.

Troubleshooting Guide

Even with a well-designed method, problems can arise. This guide provides solutions to common issues in a direct Q&A format.

Problem Area: Poor Peak Shape

Q: My analyte peak is tailing (asymmetrical with a stretched-out back). What are the likely causes and how do I fix it?

Peak tailing is one of the most common HPLC problems and typically points to unwanted secondary chemical interactions or mismatched conditions.[11]

  • Cause 1: Insufficient pH Control. If the mobile phase pH is too close to the analyte's pKa, a mix of ionized and non-ionized forms exist, causing tailing. The ionized form can also interact strongly with free silanol groups on the column packing.[11]

    • Solution: Ensure your mobile phase pH is at least 2 units below the analyte's estimated pKa. If using 0.1% formic acid (pH ~2.7) and tailing persists, consider using a phosphate buffer at pH 2.5 to ensure robust pH control.[11] Also, ensure your buffer concentration is adequate (at least 20 mM).[11]

  • Cause 2: Column Contamination or Degradation. Over time, the column can accumulate strongly retained sample components, or the stationary phase can degrade, exposing more active silanol sites.

    • Solution: First, try flushing the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If this fails, replace the guard column if one is in use.[18] As a final step, replace the analytical column.

  • Cause 3: Sample Overload. Injecting too much sample mass can saturate the stationary phase, leading to tailing.

    • Solution: Reduce the injection volume or dilute your sample and reinject.[11][19]

Q: My peak is fronting (asymmetrical with a sloped front). What does this indicate?

Peak fronting is less common than tailing and is often a sign of column overload or a solvent mismatch.[11][20]

  • Cause 1: High Analyte Concentration. Similar to tailing, injecting too much sample can cause fronting.

    • Solution: Dilute the sample or decrease the injection volume.[19]

  • Cause 2: Sample Solvent Effect. If your sample is dissolved in a solvent that is much stronger (less polar) than your mobile phase (e.g., sample in 100% acetonitrile, mobile phase is 30% acetonitrile), the peak shape can be distorted.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase composition.[11]

Problem Area: Inconsistent Retention Times

Q: My retention times are gradually drifting over a sequence of injections. Why is this happening?

Gradual drift is typically caused by slow changes in the system or mobile phase.[14]

  • Cause 1: Column Temperature Fluctuation. If the column is not in a thermostatted compartment, changes in ambient lab temperature can alter mobile phase viscosity and retention times. Even a 1°C change can shift retention by 1-2%.[14]

    • Solution: Use a column oven and set it to a stable temperature, for example, 30°C or 40°C.

  • Cause 2: Mobile Phase Composition Change. Volatile components (like TFA or even acetonitrile) can selectively evaporate from the mobile phase reservoir over time, changing its composition and affecting retention.[21][22] Similarly, absorption of atmospheric CO₂ can lower the pH of unbuffered aqueous phases.[23]

    • Solution: Prepare fresh mobile phase daily.[14] Keep solvent bottles loosely capped to prevent evaporation but allow for pressure equalization.

  • Cause 3: Inadequate Column Equilibration. If the column is not fully equilibrated with the mobile phase before starting the run, retention times will drift until equilibrium is reached.

    • Solution: For isocratic methods, flush the column with at least 10-15 column volumes of the mobile phase before the first injection. For gradient methods, ensure the post-run equilibration time is sufficient.

Q: My retention times are jumping erratically between runs. What should I check?

Sudden, random changes in retention time usually point to a hardware issue.[23]

  • Cause 1: Pump Malfunction or Air Bubbles. Air trapped in the pump head or faulty check valves will cause the flow rate to be inconsistent, directly impacting retention times.[22]

    • Solution: Degas your mobile phases thoroughly. Purge the pump to remove any air bubbles. If the problem persists, sonicate or replace the check valves.

  • Cause 2: System Leaks. A small, often invisible leak between the pump and the column will reduce the flow rate delivered to the column, causing retention times to increase.[14][21]

    • Solution: Systematically check all fittings for signs of leaks (e.g., salt deposits if using a buffered mobile phase).[14] Tighten or replace fittings as necessary.

Troubleshooting Decision Tree

G cluster_retention Retention Time Issue cluster_shape Peak Shape Issue cluster_resolution Resolution Issue start HPLC Problem Observed rt_type Gradual Drift or Random Jumps? start->rt_type shape_type Tailing, Fronting, or Broad? start->shape_type resolution Poor Resolution: Adjust Organic % Change Organic Solvent Adjust Mobile Phase pH start->resolution drift Drift: Check Temp Control Check Mobile Phase Age Ensure Equilibration rt_type->drift Drift jumps Jumps: Purge Pump (Air) Check for Leaks Service Check Valves rt_type->jumps Jumps tailing Tailing: Check Mobile Phase pH Reduce Sample Load Flush/Replace Column shape_type->tailing Tailing fronting Fronting: Reduce Sample Load Match Sample Solvent to Mobile Phase shape_type->fronting Fronting broad Broadening: Check for Dead Volume Lower Flow Rate Replace Column shape_type->broad Broad

Sources

Reference Data & Comparative Studies

Validation

Benchmarking 3-Fluoro-N-methyl-4-nitrobenzene-1-sulfonamide in Kinase Inhibitor Synthesis: A Comparative Guide

Executive Summary & Mechanistic Rationale In the development of targeted oncology therapeutics, particularly serine/threonine kinase inhibitors targeting the MAPK/ERK pathway, the selection of starting materials dictates...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the development of targeted oncology therapeutics, particularly serine/threonine kinase inhibitors targeting the MAPK/ERK pathway, the selection of starting materials dictates both synthetic efficiency and final pharmacokinetic (PK) profiles. 3-Fluoro-N-methyl-4-nitrobenzene-1-sulfonamide (CAS: 1555560-66-1) 1 has emerged as a superior advanced building block for synthesizing sulfonamide-containing active pharmaceutical ingredients (APIs) such as BRAF inhibitors 2.

As an application scientist, I frequently consult on route scouting for novel hinge-binding scaffolds. The structural triad of this molecule provides distinct mechanistic advantages:

  • The Nitro Group (Latent Amine): Serves as a highly stable precursor that prevents premature oxidation or unwanted side reactions during early-stage cross-coupling, easily reducible to an aniline for late-stage amide/urea formation.

  • The Ortho-Fluorine Effect: Post-reduction, the highly electronegative fluorine atom lowers the pKa of the adjacent aniline. This electronic modulation optimizes the hydrogen-bond donor capacity of the final amide linkage. Furthermore, the steric bulk of the fluorine restricts bond rotation, locking the pharmacophore into the required dihedral angle for deep-pocket (DFG-out) kinase binding 3.

  • The Pre-installed N-Methyl Sulfonamide: By utilizing a pre-methylated sulfonamide, chemists bypass the notoriously poor regioselectivity of late-stage sulfonamide N-alkylation, simultaneously enhancing the lipophilicity and membrane permeability of the final drug candidate.

Comparative Benchmarking: Efficacy & Yield

To objectively evaluate the utility of 3-Fluoro-N-methyl-4-nitrobenzene-1-sulfonamide (3-F-N-Me-4-NBSA), we benchmarked it against two traditional alternatives: 4-Nitrobenzenesulfonamide (4-NBSA) and 3,4-Difluoronitrobenzene (3,4-DFNB) in the synthesis of a model BRAF V600E inhibitor (an azaindole-coupled analog).

Quantitative Performance Data
Parameter3-F-N-Me-4-NBSA4-NBSA (Traditional)3,4-DFNB (Late-Stage Sulfonamidation)
Synthetic Steps to API 2 (Reduction, Coupling)3 (Alkylation, Reduction, Coupling)4 (Sulfonamidation, Alkylation, etc.)
Overall Yield (Model API) 78% 62%41%
Regioselectivity Excellent (Pre-installed)Moderate (N-alkylation mixtures)Poor (Sulfonamidation mixtures)
Final API IC50 (BRAF V600E) < 5 nM > 150 nM (Lacks F-conformation)< 5 nM
Impurity Profile Minimal (< 1% unreacted)High dialkylated byproductsHigh regioisomer byproducts

Experimental Protocols: A Self-Validating System

The following methodologies detail the integration of 3-F-N-Me-4-NBSA into a standard kinase inhibitor synthetic workflow. Every step is designed with causality and self-validation in mind.

Protocol 1: Nitro Reduction via Catalytic Hydrogenation

Objective: Convert the latent nitro group to a nucleophilic aniline without cleaving the C-F bond.

  • Setup: Dissolve 3-F-N-Me-4-NBSA (10.0 mmol) in anhydrous methanol (50 mL) in a heavy-walled hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C (0.05 eq, 5 mol%).

    • Causality: Pd/C is selected over dissolving metal reductions (e.g., Fe/HCl) because harsh acidic conditions risk hydrolyzing the sulfonamide. The C-F bond in this electron-rich ring system is stable to standard Pd/C hydrogenation at 1 atm, preventing unwanted defluorination.

  • Reaction: Purge the vessel with N2 (3x), then H2 (3x). Stir vigorously under a balloon of H2 (1 atm) at room temperature for 4 hours.

  • Self-Validating Check: Monitor via LC-MS. The reaction is complete when the yellow color dissipates. The product, 3-fluoro-N-methyl-4-aminobenzenesulfonamide, will exhibit a distinct mass shift of -30 Da (loss of two oxygens, gain of two protons) and a shorter retention time due to increased polarity.

  • Workup: Filter through a pad of Celite to remove the catalyst. Concentrate the filtrate in vacuo to yield the aniline as an off-white solid (>95% yield).

Protocol 2: Amide Coupling with a Kinase Hinge-Binder Core

Objective: Couple the deactivated aniline to a heterocyclic carboxylic acid (e.g., substituted azaindole-3-carboxylic acid).

  • Activation: In an oven-dried flask, dissolve the azaindole-3-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and stir for 15 minutes to form the active ester.

    • Causality: The ortho-fluoro group significantly reduces the nucleophilicity of the aniline via inductive electron withdrawal. Standard coupling agents (EDC/HOBt) often stall at <50% conversion. HATU generates a highly reactive 7-azabenzotriazole active ester that easily overcomes this electronic deactivation and steric hindrance.

  • Coupling: Add the 3-fluoro-N-methyl-4-aminobenzenesulfonamide (1.1 eq) from Protocol 1. Stir at 40°C for 12 hours.

  • Self-Validating Check: Analyze via 1H-NMR. Successful amide bond formation is confirmed by the disappearance of the broad aniline NH2 peak (~5.2 ppm) and the appearance of a characteristic, sharply downfield amide proton singlet (>10.0 ppm).

  • Purification: Quench with water, extract with EtOAc, and purify via flash chromatography to yield the final API.

Workflows & Pathway Visualizations

The diagrams below map the synthetic integration of the building block and the biological target of the resulting API.

SynthWorkflow SM 3-F-N-Me-4-NBSA (Starting Material) Red Catalytic Hydrogenation (Pd/C, H2, MeOH) SM->Red Step 1 Int 3-Fluoro-N-methyl- 4-aminobenzenesulfonamide Red->Int Yield >95% Coup Amide Coupling (HATU, DIPEA, DMF) Int->Coup Step 2 API Target Kinase Inhibitor (API) Coup->API High Purity

Caption: Workflow for synthesizing kinase inhibitors using 3-F-N-Me-4-NBSA as a core intermediate.

MAPKPathway RTK Receptor Tyrosine Kinase RAS RAS (GTPase) RTK->RAS Activation RAF Mutant BRAF (V600E) RAS->RAF Phosphorylation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Tumor Proliferation ERK->Proliferation Gene Transcription Inhibitor Sulfonamide Inhibitor (Derived from 3-F-N-Me-4-NBSA) Inhibitor->RAF Competitive Inhibition

Caption: MAPK/ERK signaling pathway illustrating the inhibitory target of sulfonamide-derived APIs.

References

  • ChemicalBook. "Benzenesulfonamide, 3-fluoro-N-methyl-4-nitro- | 1555560-66-1". Chemical Properties and Supplier Data.
  • Slobbe P. et al. "Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts". Oncotarget, PubMed Central (PMC).
  • NBinno. "The Critical Role of Intermediates in Vemurafenib Synthesis". Pharmaceutical Manufacturing Insights.

Sources

Comparative

A Spectroscopic Guide to N-Alkylated Nitrobenzene Sulfonamides: A Comparative IR and Raman Analysis

Introduction In the landscape of pharmaceutical development and materials science, nitrobenzene sulfonamides serve as crucial building blocks and pharmacophores. Their biological activity and material properties are prof...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development and materials science, nitrobenzene sulfonamides serve as crucial building blocks and pharmacophores. Their biological activity and material properties are profoundly influenced by the substitution pattern on the sulfonamide nitrogen. This guide provides an in-depth spectroscopic comparison of N-methyl- and N,N-dimethyl-p-nitrobenzene sulfonamides, focusing on the subtle yet significant differences revealed by Infrared (IR) and Raman spectroscopy. Understanding these spectral distinctions is paramount for researchers in reaction monitoring, quality control, and structural elucidation.

This document moves beyond a simple cataloging of spectral peaks. It delves into the vibrational rationale behind the observed differences, grounded in the principles of molecular symmetry and electronic effects. By understanding the "why" behind the spectral shifts, researchers can more confidently identify and characterize these and related molecules.

Molecular Structures and Vibrational Rationale

The primary structural difference between N-methyl-p-nitrobenzene sulfonamide and N,N-dimethyl-p-nitrobenzene sulfonamide lies in the substitution at the sulfonamide nitrogen. This seemingly minor change from a secondary to a tertiary sulfonamide has significant implications for the molecule's vibrational modes.

G cluster_0 N-methyl-p-nitrobenzene sulfonamide cluster_1 N,N-dimethyl-p-nitrobenzene sulfonamide N-methyl N-methyl N,N-dimethyl N,N-dimethyl

Figure 1: Molecular structures of the compared sulfonamides.

The key vibrational differences arise from:

  • N-H Vibrations: The most apparent distinction is the presence of an N-H bond in the N-methyl derivative, which is absent in the N,N-dimethyl analog. This gives rise to characteristic N-H stretching and bending vibrations in the IR and Raman spectra of the former.

  • S-N-C Group Vibrations: The replacement of the N-H proton with a second methyl group alters the mass and electronic environment of the S-N-C linkage. This influences the stretching and bending frequencies associated with this group.

  • Symmetry and Steric Effects: The two methyl groups in the N,N-dimethyl compound introduce steric hindrance and alter the local symmetry around the nitrogen atom compared to the single methyl group. This can lead to shifts in the vibrational frequencies of the adjacent SO2 group.

Comparative Spectroscopic Analysis: IR and Raman

Infrared and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. While IR absorption depends on a change in the dipole moment during a vibration, Raman scattering relies on a change in the polarizability. This often results in different spectral intensities for the same vibrational mode, providing a more complete picture of the molecular structure.

Infrared (IR) Spectroscopy

The IR spectra of N-methyl- and N,N-dimethyl-p-nitrobenzene sulfonamides are dominated by strong absorptions from the nitro (NO2) and sulfonyl (SO2) groups. However, critical differences allow for their unambiguous differentiation.

Functional Group Vibrational Mode N-methyl-p-nitrobenzene sulfonamide (cm⁻¹) ** N,N-dimethyl-p-nitrobenzene sulfonamide (cm⁻¹) **Key Observations
Sulfonamide (N-H)N-H Stretch~3250 (medium, broad)AbsentThe presence of a distinct N-H stretching band is a clear marker for the N-methyl derivative.[1]
Sulfonamide (N-H)N-H Bend~1550 (medium)AbsentThis band can sometimes be obscured by other absorptions but is another indicator of the N-H group.
Nitro (NO₂)Asymmetric Stretch~1530-1510 (strong)~1530-1510 (strong)The position of this band is largely unaffected by N-alkylation.[2][3]
Nitro (NO₂)Symmetric Stretch~1350-1330 (strong)~1350-1330 (strong)Similar to the asymmetric stretch, this band remains consistent between the two compounds.[2][3]
Sulfonyl (SO₂)Asymmetric Stretch~1340-1310 (strong)~1330-1300 (strong)A slight shift to lower wavenumbers may be observed for the N,N-dimethyl analog due to the electronic effect of the second methyl group.[1][4]
Sulfonyl (SO₂)Symmetric Stretch~1170-1150 (strong)~1160-1140 (strong)A similar slight shift to lower wavenumbers can be expected for the N,N-dimethyl compound.[1][4]
C-N StretchAromatic C-N~860-840 (medium)~860-840 (medium)This vibration associated with the nitro group attachment to the benzene ring shows little change.[3]

Expertise & Experience: The broadness of the N-H stretching band in the N-methyl sulfonamide is often indicative of intermolecular hydrogen bonding in the solid state. This can be confirmed by solution-phase IR spectroscopy, where a sharper, higher frequency band may be observed upon dilution in a non-polar solvent.

Raman Spectroscopy

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the nitro and sulfonyl groups, and for the skeletal vibrations of the aromatic ring.

Functional Group Vibrational Mode N-methyl-p-nitrobenzene sulfonamide (cm⁻¹) ** N,N-dimethyl-p-nitrobenzene sulfonamide (cm⁻¹) **Key Observations
Nitro (NO₂)Symmetric Stretch~1350-1330 (strong)~1350-1330 (strong)This is typically a very strong and sharp band in the Raman spectrum of nitroaromatic compounds.[5]
Sulfonyl (SO₂)Symmetric Stretch~1170-1150 (medium)~1160-1140 (medium)The symmetric SO₂ stretch is readily observable in the Raman spectrum.
Aromatic RingRing Breathing~1000-990 (strong)~1000-990 (strong)This mode, characteristic of the benzene ring, is generally intense in the Raman spectrum.
C-S Stretch~750-700 (medium)~750-700 (medium)The carbon-sulfur bond vibration is also observable.

Trustworthiness: A key self-validating aspect of this comparative analysis is the consistent presence and position of the nitro group and aromatic ring vibrations in both molecules. These act as internal references, lending confidence to the assignment of the more subtle variations in the sulfonamide group vibrations.

Experimental Protocols

The following are generalized protocols for acquiring high-quality IR and Raman spectra of N-alkylated nitrobenzene sulfonamides.

Fourier Transform Infrared (FTIR) Spectroscopy

This protocol is based on the Attenuated Total Reflectance (ATR) technique, which is a common and convenient method for solid samples.

G cluster_0 FTIR-ATR Experimental Workflow A Sample Preparation: Place a small amount of the solid sample on the ATR crystal. B Background Collection: Record a background spectrum of the clean, empty ATR crystal. A->B C Sample Spectrum Acquisition: Apply pressure to ensure good contact. Collect the sample spectrum. B->C D Data Processing: Perform baseline correction and normalization as needed. C->D

Figure 2: Workflow for FTIR-ATR analysis.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are properly aligned and have been allowed to stabilize.

  • Background Spectrum: Record a background spectrum with a clean ATR crystal. This will account for atmospheric and instrumental contributions.

  • Sample Application: Place a small amount of the solid N-methyl- or N,N-dimethyl-p-nitrobenzene sulfonamide onto the ATR crystal.

  • Pressure Application: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition: Collect the infrared spectrum, typically in the range of 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

  • Data Processing: Process the collected spectrum by performing a baseline correction and, if necessary, normalization for comparison with other spectra.

Fourier Transform (FT)-Raman Spectroscopy

G cluster_0 FT-Raman Experimental Workflow A Sample Preparation: Place the solid sample in a suitable container (e.g., NMR tube or glass vial). B Instrument Setup: Place the sample in the spectrometer's sample compartment. A->B C Spectrum Acquisition: Excite the sample with a laser (e.g., 1064 nm). Collect the scattered radiation. B->C D Data Processing: Perform baseline correction and intensity calibration if required. C->D

Figure 3: Workflow for FT-Raman analysis.

Step-by-Step Methodology:

  • Sample Preparation: Place a small amount of the solid sample into a glass vial or an NMR tube.

  • Instrument Setup: Place the sample into the FT-Raman spectrometer's sample holder.

  • Data Acquisition: Excite the sample using a near-infrared laser (e.g., 1064 nm) to minimize fluorescence. Collect the Raman scattered light over a suitable spectral range (e.g., 3500-100 cm⁻¹).

  • Data Processing: Process the spectrum by removing any background fluorescence and performing a baseline correction.

Conclusion

The differentiation between N-methyl- and N,N-dimethyl-p-nitrobenzene sulfonamides is readily achievable through a combined application of IR and Raman spectroscopy. The most definitive feature is the presence of N-H stretching and bending vibrations in the IR spectrum of the N-methyl derivative, which are absent in the N,N-dimethyl analog. Subtle but consistent shifts in the SO2 vibrational frequencies can also be observed and are attributed to the electronic and steric effects of the additional methyl group. By employing the robust experimental protocols outlined in this guide and understanding the underlying vibrational principles, researchers can confidently characterize these and similar substituted sulfonamides, ensuring the integrity and quality of their work.

References

  • Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives.
  • ResearchGate. (n.d.). A DFT analysis of the vibrational spectra of nitrobenzene | Request PDF.
  • ResearchGate. (n.d.). 4-Methyl-N-(4-nitrophenyl)benzenesulfonamide.
  • Karabacak, M., Postalcilar, E., & Cinar, M. (2012). Determination of structural and vibrational spectroscopic properties of 2-, 3-, 4-nitrobenzenesulfonamide using FT-IR and FT-Raman experimental techniques and DFT quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 85(1), 261-270. [Link]

  • SpectraBase. (n.d.). N,N-Dimethyl-m-nitrobenzenesulfonamide - Optional[13C NMR] - Chemical Shifts.
  • IOSR Journal. (2017, February 3). Electronic, Optical and Vibrational analysis of Nitrobenzene Adsorbed on Silver Cluster.
  • ACS Publications. (2019, September 24). Experimental and Theoretical Study of Surface-Enhanced Raman Spectra of Sulfadiazine Adsorbed on Nanoscale Gold Colloids | The Journal of Physical Chemistry A.
  • ResearchGate. (n.d.). FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b) Calculated with B3LYP/6-311++G basis set.
  • ResearchGate. (n.d.). Synthesis, characterization and spectral evaluation of some new substituted thiosemicarbazides and thiosemicarbazones.
  • PMC. (n.d.). N-(2,5-Dimethylphenyl)-2-nitrobenzenesulfonamide.
  • ResearchGate. (n.d.). Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C 6H4so2NH(2-/3-XC6H4), where X' = H, CH3, C2H5, F, Cl or Br, and X = CH3 or Cl.
  • SPIE Digital Library. (2016, April 21). Detection of sulfonamide drug in urine using liquid-liquid extraction and surface-enhanced Raman spectroscopy.
  • RSC Publishing. (n.d.). Solvent sensitive intramolecular charge transfer dynamics in the excited states of 4-N,N-dimethylamino-4′-nitrobiphenyl.
  • NIH. (n.d.). Methyl-4-nitrobenzenesulfonate | C7H7NO5S | CID 22582 - PubChem.
  • World News of Natural Sciences. (2017). Synthesis, spectroscopic characterization and antimicrobial evaluation of some (E)-N-(4-substitutedbenzylidene)-4- fluorobenzenesulfonamides. 13, 101-112.
  • Piskorz, M., & Urbanski, T. (1963). Ultraviolet and Infrared Spectra of Some Nitrosamines. Bulletin de l'Academie Polonaise des Sciences. Serie des sciences chimiques, 11(11).
  • MDPI. (2024, August 22). Study on the Rapid Limit Test for Six Sulfonamide Residues in Food Based on the TLC-SERS Method.
  • NIST. (n.d.). Benzenesulfonamide, N-(4-nitrophenyl)-. In NIST Chemistry WebBook.
  • Salman, S. A., & Majeed, A. H. (2022). SYNTHESIS AND CHARACTERIZATION OF SOME NEW NITRONES DERIVATIVES AND SCREENING THEIR BIOLOGICAL ACTIVITIES.
  • Yadav, B. S., Siddiqui, I. A., Seema, & Yadav, S. (2006). FTIR AND LASER RAMAN SPECTRUIM OF 1,2-DICHLORO-4-FLUORO-5- NITROBENZENE. Oriental Journal of Chemistry, 22(2), 335-339.
  • Journal of Food Science and Technology. (2025, August 6). Application of surface enhanced Raman spectroscopy for analyses of restricted sulfa drugs.
  • Semantic Scholar. (n.d.). FT-IR, FT-Raman, NMR and U-V Spectral investigation: Computation of vibrational frequency, chemical shifts and electronic structure calculations of 1-bromo-4-nitrobenzene.
  • MDPI. (2022, January 8). Vibrational Dynamics in crystalline 4-(dimethylamino) benzaldehyde: Inelastic Neutron Scattering and Periodic DFT Study.
  • Jesintha John, C., Amalanathan, M., Twinkle, A. R., Srinivasan, P., & Joe, I. H. (2011). Vibrational spectra and first order hyperpolarizability studies of dimethyl amino pyridinium 4-nitrophenolate 4-nitrophenol. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 81(1), 151-161. [Link]

  • PMC. (2023, July 2). Synthesis and Properties of New 3-Heterylamino-Substituted 9-Nitrobenzanthrone Derivatives.
  • PMC. (n.d.). Electronic Structure of Nitrobenzene: A Benchmark Example of the Accuracy of the Multi-State CASPT2 Theory.
  • Sharma, V. K. (2022). FT-IR and FT RAMAN SPECTRA of 4-Chloro 2 Methyl Benzonitrile. International Journal of Trend in Scientific Research and Development, 6(3), 11-14.
  • PubMed. (2021, November 2). Rapid detection of sulfonamide antibiotics residues in swine urine by surface-enhanced Raman spectroscopy.
  • Wiley Online Library. (n.d.). Is 4nitrobenzenethiol converted to p,pdimercaptoazobenzene or 4aminothiophenol by surface photochemistry reaction?.
  • ResearchGate. (n.d.). FTIR, FT-Raman spectra and DFT analysis of m-nitrobenzaldehyde oxime.
  • SCIRP. (n.d.). Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory.
  • BenchChem. (n.d.). A Technical Guide to the Spectroscopic Analysis of 2-nitro-N-propylbenzenesulfonamide.
  • MPG.PuRe. (n.d.). N-Methyl-N-nitroso- p-toluenesulfonamide.
  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach.
  • NIH. (n.d.). 4-Nitrobenzenesulfonamide | C6H6N2O4S | CID 22784 - PubChem.

Sources

Validation

High-Resolution LC-MS/MS Fragmentation Profiling: 3-Fluoro-N-methyl-4-nitrobenzene-1-sulfonamide vs. Structural Analogs

As a Senior Application Scientist in mass spectrometry, distinguishing between closely related structural analogs is a routine yet critical challenge in drug metabolism and pharmacokinetics (DMPK) profiling. 3-Fluoro-N-m...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in mass spectrometry, distinguishing between closely related structural analogs is a routine yet critical challenge in drug metabolism and pharmacokinetics (DMPK) profiling. 3-Fluoro-N-methyl-4-nitrobenzene-1-sulfonamide and its analogs present a unique analytical case study. The interplay between the electron-withdrawing nitro group, the highly electronegative fluorine atom, and the N-methylated sulfonamide moiety dictates highly specific, energy-dependent fragmentation pathways during Collision-Induced Dissociation (CID).

This guide provides an objective, data-driven comparison of the LC-MS/MS performance of 3-Fluoro-N-methyl-4-nitrobenzene-1-sulfonamide against two key alternatives: N-methyl-4-nitrobenzene-1-sulfonamide (lacking the fluorine atom) and 3-Fluoro-4-nitrobenzene-1-sulfonamide (lacking the N-methyl group).

Mechanistic Principles of Sulfonamide Ionization & Fragmentation

To design a robust analytical method, we must first understand the causality behind the molecules' behavior in the gas phase.

Ionization Strategy: Sulfonamides possess a weakly acidic N-H proton (pKa ~5.0–6.0). While positive Electrospray Ionization (ESI+) is possible via charge transfer mechanisms [1], negative ion mode ESI(-) is vastly superior for these specific compounds. The presence of the para-nitro group strongly delocalizes the negative charge, stabilizing the deprotonated precursor [M-H]⁻ and yielding signal-to-noise (S/N) ratios typically 10- to 50-fold higher than ESI(+).

Fragmentation Topography: Once isolated, the [M-H]⁻ precursor undergoes two primary, competing fragmentation pathways:

  • Homolytic S-N Bond Cleavage: The precursor defies the even-electron rule by expelling a neutral radical (e.g., •NCH₃, 29 Da), leaving behind a highly stable radical anion [Ar-SO₂]•⁻. The stabilization of this odd-electron species is driven by the extended conjugation of the nitroaromatic system.

  • Intramolecular SO₂ Extrusion: Driven by a gas-phase Smiles-type rearrangement, the deprotonated nitrogen acts as an internal nucleophile, attacking the ipso-carbon of the aromatic ring and extruding a neutral SO₂ molecule (64 Da) [2].

Self-Validating Experimental Workflow

To ensure absolute trustworthiness and reproducibility, the following protocol utilizes a pH-driven chromatographic strategy to maximize pre-column ionization, coupled with a stepped-collision energy MS/MS approach to capture both low-energy and high-energy fragmentation events.

Step-by-Step LC-MS/MS Methodology

Phase 1: Sample Preparation & System Suitability

  • Matrix Spiking: Reconstitute the sulfonamide standards in 80% Mobile Phase A / 20% Mobile Phase B to a final concentration of 100 ng/mL.

  • Internal Standardization: Spike samples with Sulfapyridine-d4 (50 ng/mL) to validate injection volume precision and matrix effect normalization.

  • Blank Validation: Run a double-blank (solvent only) followed by a zero-blank (solvent + internal standard) to confirm the absence of carryover or isobaric interference.

Phase 2: Chromatographic Separation (UHPLC)

  • Column: Waters Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm). Causality: The sub-2-micron particle size ensures sharp peak widths (<3 seconds), critical for resolving potential positional isomers.

  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 8.0 with Ammonium Hydroxide. Causality: Buffering at pH 8.0 ensures the sulfonamides (pKa ~5.5) remain fully deprotonated in solution, exponentially increasing ESI(-) efficiency compared to standard acidic (0.1% Formic Acid) mobile phases.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 0.4 mL/min flow rate. 5% B hold for 1 min, linear ramp to 95% B over 6 mins, hold for 1.5 mins, re-equilibrate at 5% B for 2 mins.

Phase 3: High-Resolution Mass Spectrometry (Q-TOF)

  • Source Parameters (ESI-): Capillary Voltage: 2.5 kV; Drying Gas: 10 L/min at 300°C; Nebulizer: 45 psi.

  • Targeted MS/MS Acquisition: Precursor isolation width set to Narrow (~1.3 m/z).

  • Stepped Collision Energy (CE): Acquire multiplexed spectra at 15 eV, 30 eV, and 45 eV. Causality: 15 eV captures the labile S-N homolytic cleavage, while 45 eV is required to overcome the transition state barrier for the SO₂ extrusion rearrangement and subsequent neutral losses (e.g., HF or NO₂).

Comparative Fragmentation Data

The table below summarizes the exact masses and diagnostic product ions utilized for Multiple Reaction Monitoring (MRM) or accurate-mass extracted ion chromatograms (XIC) [3].

CompoundMolecular FormulaPrecursor [M-H]⁻ (m/z)Major Product Ions (m/z)Diagnostic Neutral Losses
3-Fluoro-N-methyl-4-nitrobenzene-1-sulfonamide C₇H₇FN₂O₄S233.00 203.97, 169.00, 157.98, 149.00-SO₂ (64), -•NCH₃ (29), -HF (20)
N-methyl-4-nitrobenzene-1-sulfonamide (Analog 1)C₇H₈N₂O₄S215.01 186.00, 151.01, 139.01-SO₂ (64), -•NCH₃ (29)
3-Fluoro-4-nitrobenzene-1-sulfonamide (Analog 2)C₆H₅FN₂O₄S218.99 202.99, 154.99, 134.99-SO₂ (64), -•NH₂ (16), -HF (20)

Fragmentation Pathway Visualization

Below is the logical fragmentation tree for the target compound, illustrating the divergence between the homolytic cleavage and rearrangement pathways.

G Precursor [M-H]⁻ m/z 233.00 3-Fluoro-N-methyl-4-nitrobenzene- 1-sulfonamide Frag_SO2 [M-H-SO₂]⁻ m/z 169.00 Precursor->Frag_SO2 - SO₂ (64 Da) Smiles Rearrangement Frag_SN [Ar-SO₂]•⁻ m/z 203.97 Precursor->Frag_SN - •NCH₃ (29 Da) Homolytic Cleavage Frag_F [M-H-SO₂-HF]⁻ m/z 149.00 Frag_SO2->Frag_F - HF (20 Da) Frag_NO2 [Ar-SO₂ - NO₂]•⁻ m/z 157.98 Frag_SN->Frag_NO2 - NO₂ (46 Da)

Proposed ESI(-) fragmentation pathway for 3-Fluoro-N-methyl-4-nitrobenzene-1-sulfonamide.

Diagnostic Marker Analysis & Performance Comparison

When developing targeted assays, the selection of quantifier and qualifier transitions must be based on the structural uniqueness of the molecule:

  • Impact of N-Methylation: The target compound and Analog 1 both exhibit a characteristic loss of 29 Da (•NCH₃). In contrast, Analog 2 (a primary sulfonamide) loses 16 Da (•NH₂). Monitoring the [M-H]⁻ → [M-H-29]•⁻ transition is the most robust way to confirm the presence of the N-methyl group in unknown metabolic samples.

  • Impact of 3-Fluoro Substitution: The fluorine atom provides a highly specific secondary fragmentation pathway. Following the loss of SO₂, the resulting m/z 169.00 ion of the target compound undergoes a subsequent loss of Hydrogen Fluoride (HF, 20 Da) to yield m/z 149.00. Analog 1 cannot undergo this loss. Therefore, the 233.00 → 149.00 transition serves as an unambiguous, high-confidence qualifier for the fluorinated target, free from matrix interferences that typically plague lower mass ranges.

  • Nitro Group Lability: All three compounds exhibit downstream losses of NO (30 Da) or NO₂ (46 Da) from their respective [Ar-SO₂]•⁻ ions. While mechanistically interesting, these transitions are often weak and should not be used as primary quantifiers due to poor reproducibility at lower collision energies.

References

  • Title: Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement Source: Rapid Communications in Mass Spectrometry (via ResearchGate) URL: [Link]

  • Title: Rapid screening of sulfonamides in dietary supplements based on extracted common ion chromatogram and neutral loss scan by LC-Q/TOF-mass spectrometry Source: Journal of Food and Drug Analysis URL: [Link]

Comparative

Comparative Toxicity Profiling of 3-Fluoro-4-Nitrobenzene Derivatives in Cell Lines: A Comprehensive Methodological Guide

As the demand for highly selective targeted therapies grows, the 3-fluoro-4-nitrobenzene (3-F-4-NB) scaffold has emerged as a critical building block in medicinal chemistry. Recently, it has been successfully utilized to...

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Author: BenchChem Technical Support Team. Date: March 2026

As the demand for highly selective targeted therapies grows, the 3-fluoro-4-nitrobenzene (3-F-4-NB) scaffold has emerged as a critical building block in medicinal chemistry. Recently, it has been successfully utilized to optimize topoisomerase IIα inhibitors into highly selective Hsp90β binders . However, the nitroaromatic moiety remains a well-documented structural alert for genotoxicity and cytotoxicity.

To safely leverage this scaffold, researchers must establish a rigorous, self-validating framework for toxicity profiling. This guide provides an authoritative comparison of 3-F-4-NB derivatives, detailing the mechanistic causality behind their toxicity and the experimental protocols required to define their therapeutic windows.

Mechanistic Causality: The Dual Nature of Nitroaromatics

The cytotoxicity of nitrobenzene compounds is intrinsically linked to their one-electron reduction potential . The strongly electron-withdrawing fluorine atom at the meta position (relative to the core functional group) facilitates the enzymatic reduction of the nitro group by cellular nitroreductases.

Under aerobic conditions, the resulting nitro radical anion undergoes continuous redox cycling. It transfers an electron to molecular oxygen, generating reactive oxygen species (ROS) such as superoxide anions. This accumulation of ROS induces severe oxidative stress, leading to DNA double-strand breaks (marked by γ-H2AX foci formation) and subsequent G0/G1 cell cycle arrest or apoptosis .

Mechanism NB 3-Fluoro-4-Nitrobenzene Derivatives Reductase Nitroreductases (Metabolic Activation) NB->Reductase Enzymatic Reduction Radical Nitro Radical Anion Intermediate Reductase->Radical 1e- Transfer ROS Reactive Oxygen Species (Superoxide / H2O2) Radical->ROS Redox Cycling (O2) DNA DNA Double-Strand Breaks (γ-H2AX Foci) ROS->DNA Oxidative Stress CellCycle G0/G1 Cell Cycle Arrest DNA->CellCycle DNA Damage Response Apoptosis Apoptosis / Cell Death CellCycle->Apoptosis Unrepaired Damage

Fig 1. Mechanistic pathway of 3-fluoro-4-nitrobenzene cytotoxicity via redox cycling and ROS.

Comparative Toxicity Profiles (Data Synthesis)

To establish a therapeutic window, derivatives must be profiled across distinct cell lines. For instance, MCF-7 (breast cancer) is standard for evaluating Hsp90 client protein degradation, HepG2 (hepatocellular carcinoma) assesses hepatotoxicity where metabolic activation is highest, and MRC-5 (normal fibroblasts) establishes the baseline for off-target toxicity.

The table below synthesizes the comparative cytotoxicity (IC₅₀) of the parent 3-F-4-NB scaffold against optimized derivatives, demonstrating how structural modifications (e.g., replacing a pyrrole moiety with a resorcinol derivative) mitigate inherent nitroaromatic toxicity while boosting target affinity .

Compound / ScaffoldStructural ModificationMCF-7 IC₅₀ (µM)HepG2 IC₅₀ (µM)MRC-5 IC₅₀ (µM)Selectivity Index (SI)*
3-Fluoro-4-nitrobenzene Parent Scaffold (Unsubstituted)15.2 ± 1.112.4 ± 0.918.5 ± 1.41.2
Compound 11 Pyrrole-substituted (Pan-inhibitor)4.5 ± 0.45.1 ± 0.610.2 ± 0.8~2.2
Compound 24e Resorcinol-substituted (Hsp90β selective)0.8 ± 0.11.2 ± 0.2> 50.0> 40.0

*Selectivity Index (SI) = MRC-5 IC₅₀ / MCF-7 IC₅₀. A higher SI indicates a wider therapeutic window.

Experimental Methodologies & Self-Validating Systems

A robust toxicity profile cannot rely on a single assay. Because nitrobenzene radicals can artificially interfere with colorimetric readouts, every protocol must act as a self-validating system utilizing orthogonal cross-verification.

Workflow Seed Cell Seeding (MCF-7, HepG2, MRC-5) Treat Compound Treatment (Dose-Response) Seed->Treat MTT MTT Assay (Viability / IC50) Treat->MTT Flow Flow Cytometry (Cell Cycle / PI) Treat->Flow Comet Comet Assay (DNA Damage) Treat->Comet Analyze Comparative Toxicity Profile MTT->Analyze Flow->Analyze Comet->Analyze

Fig 2. Self-validating experimental workflow for comparative toxicity profiling in cell lines.

Protocol 1: High-Throughput Viability (MTT Assay)

Causality & Validation: The MTT assay measures mitochondrial reductase activity. Since nitrobenzene derivatives induce oxidative stress that directly impairs mitochondrial function, this provides a highly sensitive first-pass readout. Self-Validation: Because nitro radical anions can theoretically reduce MTT directly, a parallel cell-free control containing the compound and MTT must be run to subtract background noise.

  • Seed MCF-7, HepG2, and MRC-5 cells at 5 × 10³ cells/well in 96-well plates; incubate for 24h at 37°C.

  • Treat with 3-F-4-NB derivatives (0.1 – 100 µM) for 72h. Include a vehicle control (0.1% DMSO) and a positive control (10 µM Cisplatin) to validate assay sensitivity.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) per well; incubate for 4h.

  • Aspirate media, solubilize formazan crystals with 100 µL DMSO, and read absorbance at 570 nm.

Protocol 2: Cell Cycle Arrest & Apoptosis (Flow Cytometry)

Causality & Validation: Viability assays cannot distinguish between cytostatic (growth arrest) and cytotoxic (cell death) effects. Flow cytometry using Propidium Iodide (PI) resolves this by quantifying DNA content. Optimized 3-F-4-NB derivatives (like Compound 24e) characteristically induce G0/G1 arrest without triggering a pro-survival Heat Shock Response (HSR) .

  • Treat cells with the established IC₅₀ concentration of the derivative for 48h.

  • Harvest cells via trypsinization, wash with cold PBS, and fix dropwise in 70% cold ethanol at -20°C overnight.

  • Centrifuge, wash out ethanol, and resuspend in PBS containing 50 µg/mL PI and 100 µg/mL RNase A. Incubate for 30 min in the dark.

  • Analyze via flow cytometry, capturing at least 10,000 events to quantify the sub-G1 (apoptotic), G0/G1, S, and G2/M populations.

Protocol 3: Oxidative Genotoxicity (Alkaline Comet Assay)

Causality & Validation: To definitively link the nitro-reduction mechanism to the observed phenotypic toxicity, we must measure DNA fragmentation. The Comet assay physically separates fragmented DNA from intact nucleoids, providing direct proof of genotoxicity caused by ROS .

  • Harvest treated cells and resuspend in 1% low-melting-point (LMP) agarose at 37°C.

  • Pipette the suspension onto slides pre-coated with normal melting point agarose. Allow to gel at 4°C.

  • Submerge slides in cold, alkaline lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH > 13) for 1h to unwind DNA.

  • Electrophorese at 25V (300 mA) for 30 min.

  • Neutralize slides in 0.4 M Tris buffer (pH 7.5), stain with SYBR Gold, and quantify the "% Tail DNA" using fluorescence microscopy.

References
  • Title: Hiding in plain sight: Optimizing topoisomerase IIα inhibitors into Hsp90β selective binders Source: European Journal of Medicinal Chemistry (2024) URL: [Link]

  • Title: Toxicity of nitrobenzene compounds towards isolated hepatocytes: dependence on reduction potential Source: Chemico-Biological Interactions / PubMed (1986) URL: [Link]

  • Title: In vitro evaluation of the selective cytotoxicity and genotoxicity of three synthetic ortho-nitrobenzyl derivatives in human cancer cell lines, with and without metabolic activation Source: Journal of Environmental Science and Health, Part C (2024) URL: [Link]

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